Product packaging for 3-Fluoro-DL-valine(Cat. No.:CAS No. 43163-94-6)

3-Fluoro-DL-valine

Cat. No.: B1330621
CAS No.: 43163-94-6
M. Wt: 135.14 g/mol
InChI Key: ZFUKCHCGMBNYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-DL-valine is a useful research compound. Its molecular formula is C5H10FNO2 and its molecular weight is 135.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO2 B1330621 3-Fluoro-DL-valine CAS No. 43163-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKCHCGMBNYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320690
Record name 3-Fluoro-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43163-94-6
Record name 43163-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-DL-valine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Fluoro-DL-valine is a synthetic, unnatural amino acid that has garnered significant interest within the scientific community, particularly in the fields of biochemistry, medicinal chemistry, and drug development. Its unique structural properties, conferred by the presence of a fluorine atom, make it a valuable tool for a range of applications, including peptide synthesis and as a potential antimicrobial agent. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, suppliers, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-Amino-3-fluoro-3-methylbutyric acid, is a white to pale cream crystalline powder.[1] The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom in the valine side chain significantly alters the molecule's electronic properties without a substantial increase in steric bulk. This modification can influence the conformational preferences of peptides and proteins into which it is incorporated and can enhance metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 43163-94-6[2][3][4][5][6]
Molecular Formula C5H10FNO2[2][3][4][5][6]
Molecular Weight 135.14 g/mol [2][3][4][5]
Appearance White to pale cream crystals or powder[1]
Melting Point ~210 °C (decomposes)[2]
Purity ≥94% to ≥99.0% (supplier dependent)[2][3]
SMILES CC(C)(F)C(N)C(O)=O[2]
InChI Key ZFUKCHCGMBNYHH-UHFFFAOYSA-N[2]

Suppliers

This compound is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. The purity and available quantities may vary between suppliers.

Table 2: Commercial Suppliers of this compound

SupplierProduct Number/ReferencePurity
Sigma-Aldrich 47581≥99.0%
Santa Cruz Biotechnology sc-265181≥94%
MedChemExpress HY-W074978Not specified
Thermo Scientific Chemicals (Formerly Alfa Aesar)94%
CSBio China 201424Not specified

Synthesis of this compound

Applications in Research and Drug Development

Incorporation into Peptides and Proteins

The primary application of this compound is its use as a building block in peptide synthesis.[6][8] The incorporation of fluorinated amino acids can confer unique properties to the resulting peptides, such as:

  • Enhanced Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

  • Conformational Control: The electronegativity of fluorine can influence the local electronic environment and induce specific conformational preferences in the peptide backbone, which can be crucial for binding to biological targets.

  • 19F NMR Probe: The presence of the fluorine atom provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure, dynamics, and interactions with other molecules.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Fluoro-DL-valine

The most common method for incorporating this compound into a peptide sequence is through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. An Fmoc-protected version of this compound is commercially available from suppliers like Santa Cruz Biotechnology.[4][9]

Materials:

  • Fmoc-3-Fluoro-DL-valine

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

General Procedure:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-3-Fluoro-DL-valine is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and then added to the deprotected resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-3-F-Val, HATU, DIEA) Deprotection->Coupling Wash Washing Coupling->Wash Repeat Sequence Complete? Wash->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Antimicrobial Activity

This compound has been reported to inhibit the growth of certain bacteria.[6][7][8][10] The proposed mechanism of action involves its misincorporation into bacterial proteins in place of natural valine. This substitution can lead to the production of non-functional or misfolded proteins, ultimately disrupting essential cellular processes and leading to cell death. This mechanism is a promising avenue for the development of novel antimicrobial agents, as it targets a fundamental process in bacterial physiology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

General Procedure:

  • Serial Dilutions: A series of twofold dilutions of this compound are prepared in the growth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Transport Uptake into Bacterium Ribosome Ribosome Transport->Ribosome Protein_Syn Protein Synthesis Ribosome->Protein_Syn Misincorporation tRNA_Val Valyl-tRNA Synthetase Val_tRNA Val-tRNA tRNA_Val->Val_tRNA Val_tRNA->Protein_Syn Functional_Protein Functional Proteins Protein_Syn->Functional_Protein Misfolded_Protein Misfolded/Non-functional Proteins Protein_Syn->Misfolded_Protein Cell_Death Cell Death Misfolded_Protein->Cell_Death F_Val This compound F_Val->Transport Valine Valine Valine->tRNA_Val

Caption: Proposed mechanism of antibacterial action of this compound.

Future Perspectives

This compound represents a valuable chemical tool for researchers and drug developers. Its ability to modulate peptide and protein structure and function, coupled with its potential as an antimicrobial agent, opens up numerous avenues for future research. Further studies are warranted to fully elucidate its mechanism of action against various bacterial strains and to explore its potential in the development of novel peptide-based therapeutics with enhanced stability and efficacy. The enantioselective synthesis of the D- and L-isomers of 3-fluorovaline will also be crucial for dissecting their specific biological activities and for the development of stereochemically pure pharmaceuticals.

References

Biocompatibility of Fluorinated Valine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide and protein engineering, offering enhanced metabolic stability, proteolytic resistance, and modulation of protein structure and function. Among these, fluorinated analogs of valine are of particular interest for their potential to fine-tune hydrophobic interactions within protein cores. This technical guide provides a comprehensive overview of the biocompatibility of fluorinated valine analogs, summarizing key data, detailing relevant experimental protocols, and visualizing associated cellular pathways. While direct quantitative biocompatibility data for many specific fluorinated valine analogs remains limited in publicly available literature, this guide synthesizes existing knowledge on fluorinated amino acids to provide a foundational understanding for researchers in drug development.

Quantitative Biocompatibility Data

The assessment of biocompatibility is crucial for the clinical translation of any modified biomolecule. For fluorinated valine analogs, this involves a thorough evaluation of their cytotoxic potential, in vivo toxicity, and metabolic stability. The following tables summarize the types of quantitative data that are critical for this assessment. It is important to note that specific values for many fluorinated valine analogs are not extensively reported; therefore, the tables include representative data for other fluorinated amino acids to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Fluorinated Amino Acid Analogs

CompoundCell LineAssayIC50 (µM)Reference
L-p-fluorophenylalanineMCF-7MTT Assay3-15[1]
L-4-fluorotryptophanMCF-7MTT Assay3-15[1]
L-6-fluorotryptophanMCF-7MTT Assay3-15[1]
Hypothetical FluorovalineVariousMTT/LDHData Not Available

Table 2: In Vivo Acute Toxicity of Fluorinated Compounds

CompoundAnimal ModelRouteLD50 (mg/kg)Reference
Sodium FluorideRat (oral)Oral>2000[2]
2,3-dimethylquinoxalineMouseOral>2000[3]
Hypothetical FluorovalineRodentOral/IVData Not Available

Table 3: Metabolic Stability of Fluorinated Amino Acids

CompoundSystemParameterValueReference
Fluorinated PeptidesIn VivoProteolytic StabilityIncreased[4]
Fluorinated Small MoleculesGeneralMetabolic ResistanceEnhanced[5][6]
Hypothetical FluorovalineIn vitro/In vivoHalf-lifeData Not Available

Experimental Protocols

Accurate and reproducible assessment of biocompatibility relies on standardized experimental protocols. The following sections detail common methodologies for evaluating the cytotoxicity, in vivo toxicity, and metabolic fate of fluorinated valine analogs.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose cells to a range of concentrations of the fluorinated valine analog for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[10][11][12]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

  • Protocol Outline:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the mixture at room temperature for a specified time, protected from light.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

In Vivo Acute Toxicity Testing

In vivo studies in animal models are essential to evaluate the systemic toxicity of a compound. The following is a general guideline for an acute oral toxicity study in rodents, often following OECD guidelines.[2][13][14][15]

  • Principle: To determine the short-term adverse effects of a single high dose of a substance.

  • Protocol Outline:

    • Animal Model: Typically, healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

    • Dosing: Administer the fluorinated valine analog at a specified dose (e.g., a limit dose of 2000 mg/kg) via oral gavage. A control group receives the vehicle.

    • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight), and any adverse reactions at regular intervals for a period of 14 days.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any pathological changes in organs and tissues.

    • Data Analysis: Record all observations and pathological findings to assess the acute toxicity profile of the compound.

Metabolic Stability Assessment

Understanding the metabolic fate of fluorinated valine analogs is critical for predicting their in vivo behavior and potential for bioaccumulation.

  • Principle: To determine the rate at which the compound is metabolized by liver enzymes (in vitro) or cleared from the body (in vivo).

  • In Vitro Protocol Outline (Liver Microsomes):

    • Incubation: Incubate the fluorinated valine analog with liver microsomes (containing cytochrome P450 enzymes) and necessary cofactors (e.g., NADPH).

    • Time Points: Collect samples at various time points.

    • Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

    • Data Analysis: Calculate the in vitro half-life (t½) of the compound.

  • In Vivo Protocol Outline (Pharmacokinetic Study):

    • Dosing: Administer the fluorinated valine analog to an animal model (e.g., via intravenous or oral route).

    • Blood Sampling: Collect blood samples at multiple time points.

    • Plasma Analysis: Separate the plasma and quantify the concentration of the compound using LC-MS/MS.

    • Data Analysis: Determine key pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution.

Signaling Pathways and Cellular Mechanisms

The incorporation of fluorinated valine analogs can potentially perturb cellular signaling pathways, leading to cytotoxic effects. While specific data for fluorinated valine is scarce, studies on fluoride ions and other fluorinated compounds suggest possible interactions with pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[16][17][18][19]

Hypothesized Interaction with MAPK Signaling

Excessive cellular stress, potentially induced by the accumulation of a foreign analog or its metabolites, can activate the MAPK pathway. This can lead to the phosphorylation of downstream targets that regulate apoptosis.

MAPK_Pathway Fluorinated Valine Analog Fluorinated Valine Analog Cellular Stress Cellular Stress Fluorinated Valine Analog->Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 MEK1_2 MEK1/2 Cellular Stress->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis JNK->Apoptosis c_Jun->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis ATF2 ATF2 p38->ATF2 ATF2->Apoptosis ERK1_2 ERK1/2 MEK1_2->ERK1_2 Elk1 Elk1 ERK1_2->Elk1 Cell_Survival Cell Survival/Proliferation ERK1_2->Cell_Survival Elk1->Cell_Survival

Hypothesized MAPK signaling cascade in response to fluorinated valine analog-induced stress.
Experimental Workflow for Biocompatibility Assessment

A logical workflow is essential for the systematic evaluation of the biocompatibility of novel fluorinated valine analogs.

Biocompatibility_Workflow Start Start Synthesis Synthesis & Purification of Fluorinated Valine Analog Start->Synthesis InVitro In Vitro Cytotoxicity (MTT, LDH assays) Synthesis->InVitro InVivo In Vivo Acute Toxicity (Rodent Model) InVitro->InVivo If low cytotoxicity Data Data Analysis & Risk Assessment InVitro->Data If high cytotoxicity Metabolic Metabolic Stability (Microsomes, PK study) InVivo->Metabolic If low toxicity InVivo->Data If high toxicity Signaling Mechanism of Action (Signaling Pathway Analysis) Metabolic->Signaling Signaling->Data End End Data->End

A streamlined workflow for the comprehensive biocompatibility assessment of fluorinated valine analogs.

Conclusion

The introduction of fluorinated valine analogs holds significant promise for the development of novel peptides and proteins with enhanced therapeutic properties. However, a thorough understanding of their biocompatibility is paramount for their safe and effective application. This guide provides a framework for researchers to approach the biocompatibility assessment of these novel compounds. While specific quantitative data for many fluorinated valine analogs is yet to be established, the methodologies and principles outlined here, derived from the broader field of fluorinated amino acids, offer a robust starting point for investigation. Future research should focus on generating specific cytotoxicity and in vivo toxicity data for a wider range of fluorinated valine analogs to build a more comprehensive understanding of their structure-biocompatibility relationships.

References

The Role of Fluorine in Molecular Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorine has become a cornerstone element in modern medicinal chemistry, with approximately 20-25% of all globally registered pharmaceuticals containing at least one fluorine atom.[1][2] Its strategic incorporation into drug candidates is a powerful tool for modulating molecular properties to enhance pharmacokinetic and pharmacodynamic profiles.[3][4] This is attributed to fluorine's unique combination of properties: it is the most electronegative element, yet it has a small van der Waals radius (1.47 Å) comparable to that of a hydrogen atom (1.20 Å).[4] This allows it to act as a "super-hydrogen" in some contexts, while its powerful electronic effects can profoundly alter a molecule's behavior. This guide provides an in-depth technical overview of fluorine's multifaceted roles in molecular interactions, focusing on its effects on physicochemical properties, binding affinity, and metabolic stability, along with the experimental and computational methodologies used to study these effects.

Physicochemical Effects of Fluorination

The introduction of fluorine into a molecule can systematically tune its fundamental properties, which are critical for drug efficacy. These changes are highly context-dependent, relying on the number and position of fluorine atoms.[2][3]

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter for membrane permeability and bioavailability. Fluorine substitution generally increases lipophilicity due to the C-F bond's hydrophobic nature.[4][5][6] This can improve passive membrane transport but must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.[3][7]

Compound/SubstitutionBase logP/logDFluorinated logP/logDChange in logP/logDContext
Phenyl Ring SubstitutionVariesVaries+0.3 to +0.5Replacement of H with F at a para-position.[3]
Carbohydrate DeoxyfluorinationVariesVaries~+1.0 per F atomReplacement of a hydroxyl group with fluorine.[8]
2-thiomethylpyridine3.69 (pKa)0.97 (pKa)-2.72 (pKa units)Replacement of -SCH₃ with -SCF₃.[2]
2-thioethylpyridine3.68 (pKa)1.49 (pKa)-2.19 (pKa units)Replacement of -SCH₂CH₃ with -SCH₂CF₃.[2]

Table 1: Quantitative examples of fluorination's effect on lipophilicity and related properties. Data is often presented in the context of pKa changes which influence logD.

Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly alter the pKa of nearby functional groups.[3][4] Strategically placing fluorine can lower the pKa of basic amines by up to 2-3 units, reducing their ionization at physiological pH.[3] This modulation is crucial for improving oral absorption and CNS penetration, as the neutral form of a drug more readily crosses biological membranes.[3][7]

Compound SeriesSubstitution PatternpKa of Protonated Pyridine
2-thiomethylpyridine-SCH₃ (unfluorinated)3.69
-SCH₂F2.43
-SCF₃0.97
2-thioethylpyridine-SCH₂CH₃ (unfluorinated)3.68
-SCH₂CH₂F (terminal F)3.08
-SCHFCH₃ (internal F)2.43
-SCF₂CH₃ (internal di-F)2.05
-SCH₂CF₃ (terminal tri-F)1.49

Table 2: Effect of fluorination pattern on the pKa of 2-substituted pyridines. Data demonstrates the strong, position-dependent inductive effect of fluorine.[2]

Metabolic Stability

Blocking metabolic "soft spots" is a primary application of fluorination in drug design.[3] The carbon-fluorine bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than the carbon-hydrogen bond, making it highly resistant to oxidative metabolism by enzymes like Cytochrome P450 (CYP).[4][9] Replacing a metabolically vulnerable hydrogen atom with fluorine can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[3][4] For example, in the SGLT2 inhibitor empagliflozin, fluorine substitution on an aryl ring was crucial for preventing oxidative hydroxylation and achieving a once-daily dosing regimen.[3]

Drug/Candidate ClassObservationImplication
BTK InhibitorsStrategic fluorine placement improved microsomal stability.Increased oral exposure in preclinical models.[3]
PI3K InhibitorsDifluorination of a pyridyl ring decreased clearance.Increased oral bioavailability without loss of potency.[3]
Fluoxetinepara-trifluoromethyl group on phenyl ring.Improved metabolic resistance and CNS penetration.[3]

Table 3: Examples of improved metabolic stability through fluorination.

Conformational Control

Fluorine can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[3] This conformational bias can pre-organize a ligand into its bioactive conformation, enhancing binding affinity for its target protein.[3][10] For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, leading to improved potency in a series of kinase inhibitors.[3]

cluster_0 Primary Properties of Fluorine cluster_1 Physicochemical & Steric Effects cluster_2 Pharmacological Outcomes F_Props High Electronegativity Small van der Waals Radius Strong C-F Bond P_Effects Modulates pKa (↓) Modulates Lipophilicity (↑) Blocks Metabolic Sites Controls Conformation F_Props->P_Effects Leads to Outcomes Improved Binding Affinity Enhanced Membrane Permeability Increased Bioavailability Longer Half-Life (PK) P_Effects->Outcomes Results in

Figure 1: Logical flow from fluorine's primary properties to pharmacological outcomes.

Role in Molecular Interactions and Binding Affinity

While fluorine's impact on bulk properties is significant, its direct role in protein-ligand interactions is subtle and multifaceted.

Orthogonal Multipolar Interactions (C–F···C=O)

A key discovery has been the importance of orthogonal multipolar interactions between a carbon-fluorine bond and a protein backbone or side-chain carbonyl group (C=O).[11][12] These short-distance contacts are energetically favorable and can significantly enhance binding affinity.[11] This interaction provides a unique way to engage polar groups in a protein's active site, especially where traditional hydrogen bonds are not geometrically feasible.[12]

Inhibitor SystemSubstitutionChange in Inhibitory ActivityKey Interaction
Menin-MLLCF₃ replaced with CH₃>8-fold decreaseLoss of C-F···C=O interaction with protein backbone.[11][12]
Thrombin4-H benzyl replaced with 4-F benzyl>5-fold increaseFormation of C-F···C=O interaction with Asn98 backbone.[12]

Table 4: Contribution of C–F···C=O interactions to ligand binding affinity.

cluster_ligand Fluorinated Ligand cluster_protein Protein Backbone C1 C F1 F C1->F1 σ-hole C2 C F1->C2 Orthogonal Multipolar Interaction (3.2 Å) O1 O C2->O1 δ-

Figure 2: Diagram of the C–F···C=O orthogonal multipolar interaction.
Entropic Effects and Water Networks

Fluorination can also influence binding affinity through entropic effects. The hydrophobic nature of fluorine can lead to a more favorable release of ordered water molecules from a binding pocket upon ligand binding.[1] Furthermore, fluorine substituents can modulate complex hydrogen bond networks between the protein and solvent molecules, which can either stabilize or destabilize a complex.[1][13] Studies have shown that fluorinated ligands can exhibit more favorable binding entropy due to lower conformational flexibility in the unbound state, a phenomenon known as enthalpy-entropy compensation.[1]

Methodologies for Studying Fluorine Interactions

A combination of experimental and computational techniques is essential to rationally design and validate the effects of fluorination.

Experimental Protocols

Protocol 1: Determination of logD₇.₄ and pKa by ¹⁹F NMR This method leverages the high sensitivity of the ¹⁹F nucleus to its chemical environment.

  • Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., phosphate buffers) across a wide pH range (e.g., pH 1 to 10). A co-solvent like methanol-d₄ may be used for solubility.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra for the fluorinated compound dissolved in each buffer. The chemical shift (δ) of the ¹⁹F signal will change as a function of pH due to protonation/deprotonation of nearby basic/acidic groups.

  • pKa Determination: Plot the ¹⁹F chemical shift against the buffer pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the sigmoidal curve.[2]

  • logD Determination: To determine the distribution coefficient at pH 7.4 (logD₇.₄), a two-phase system of a pH 7.4 buffer and 1-octanol is used. The compound is partitioned between the two phases. ¹⁹F NMR spectra are acquired for the 1-octanol phase before and after partitioning. The change in signal intensity is used to calculate the concentration in each phase and thus the logD value.[2]

Protocol 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

  • Preparation: The target protein is placed in the sample cell, and the fluorinated ligand is loaded into the injection syringe. Both are in identical, degassed buffer solutions.

  • Titration: A series of small, precise injections of the ligand into the protein solution is performed while the temperature is held constant.

  • Data Acquisition: The instrument measures the heat change (ΔH) after each injection. As the protein becomes saturated, the heat change diminishes.

  • Analysis: The resulting data (a plot of heat per injection versus the molar ratio of ligand to protein) is fitted to a binding model. This yields the binding affinity (Kₐ or Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[1]

Protocol 3: X-ray Crystallography This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex.

  • Crystallization: The purified protein is co-crystallized with the fluorinated ligand, or the ligand is soaked into pre-existing protein crystals.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

  • Structure Solution and Refinement: The diffraction pattern is processed to calculate an electron density map. An atomic model of the protein-ligand complex is built into this map and refined to best fit the experimental data.

  • Analysis: The final structure reveals the precise binding mode, conformation, and specific atomic interactions (e.g., C-F···C=O distances and angles) between the fluorinated ligand and the protein.[11][14]

Computational Methodologies

Computational methods are essential for predicting and rationalizing the effects of fluorination before undertaking synthesis.[1][15]

FMAP Algorithm: This algorithm was developed specifically to predict favorable sites for C–F···C=O multipolar interactions.[11][12] It analyzes the geometry of a protein's binding site to identify "hot spots" where placing a fluorine atom would result in an optimal interaction with a backbone carbonyl, thus guiding rational design.[11]

Quantum Mechanics/Molecular Mechanics (QM/MM): For high-accuracy energy calculations of fluorine interactions, QM/MM methods are employed. The fluorinated ligand and the immediate interacting residues are treated with computationally expensive quantum mechanics, while the rest of the protein is treated with more efficient molecular mechanics. This approach provides reliable binding energy estimations.[16][17] For these systems, the MPWLYP functional (for QM) and the MMFF94 force field (for MM) are recommended.[16]

cluster_design Design & Synthesis cluster_exp Experimental Validation cluster_comp Computational Analysis Comp_Design Computational Design (e.g., FMAP) Synthesis Synthesize F-Analogues Comp_Design->Synthesis NMR ¹⁹F NMR (pKa, logD) Synthesis->NMR Test Properties ITC ITC (Binding Thermodynamics) Synthesis->ITC Test Properties Xray X-ray Crystallography (Binding Mode) Synthesis->Xray Test Properties MD MD Simulations (Dynamics, Solvation) ITC->MD Provide Input QMMM QM/MM (Interaction Energies) ITC->QMMM Provide Input Xray->MD Provide Input Xray->QMMM Provide Input MD->Comp_Design Refine Design (Iterative Cycle) QMMM->Comp_Design Refine Design (Iterative Cycle)

Figure 3: Integrated workflow for the rational design and analysis of fluorinated compounds.

Conclusion

Fluorine is far more than an inert hydrogen mimic; it is a powerful and versatile element for fine-tuning molecular interactions in drug design. Its ability to modulate physicochemical properties like lipophilicity, pKa, and metabolic stability is well-established.[4][18] More advanced applications leverage its capacity for specific, energetically favorable interactions, such as the C-F···C=O multipolar contact, and its subtle influence on solvation and binding entropy.[1][11] A successful fluorination strategy requires a deep, context-dependent understanding of these effects, guided by an integrated approach of computational prediction and rigorous experimental validation. As synthetic methodologies for selective fluorination continue to advance, the rational deployment of fluorine will remain a critical tool for developing safer and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for In-Cell Protein NMR Using 3-Fluoro-DL-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking In-Cell Protein Dynamics with ¹⁹F NMR

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, function, and interactions of proteins within their native cellular environment.[1] This method circumvents the limitations of in vitro studies by providing insights into protein behavior under physiological conditions, including molecular crowding and interactions with cellular components. However, conventional ¹H-¹⁵N NMR in eukaryotic cells is often hampered by spectral complexity and signal broadening.[2][3]

¹⁹F NMR has emerged as a compelling alternative to overcome these challenges. The fluorine nucleus (¹⁹F) boasts 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to the local chemical environment.[4] Crucially, the near-complete absence of fluorine in biological systems ensures background-free spectra, allowing for the unambiguous detection of fluorinated proteins.[4][5]

While the use of fluorinated aromatic amino acids like 3-fluorotyrosine and 4-fluorophenylalanine is well-documented for in-cell NMR in human cells, the application of aliphatic fluorinated amino acids such as 3-Fluoro-DL-valine is a developing area.[1][6] Studies have shown that lightly fluorinated valines can be successfully incorporated into proteins during cell-free expression, yielding clean ¹⁹F-NMR spectra with significant chemical shift dispersion.[2][7] This suggests their potential as sensitive probes for in-cell studies.

These application notes provide a detailed, generalized protocol for the incorporation of this compound into proteins expressed in mammalian cells for in-cell NMR analysis. It is important to note that due to the limited number of studies specifically employing this compound for in-cell NMR, this protocol is adapted from established methods for fluorinated aromatic amino acids and may require optimization.

Physicochemical Properties of this compound

A clear understanding of the probe's characteristics is essential for its effective application.

PropertyValue
Chemical Formula C₅H₁₀FNO₂
Molecular Weight 135.14 g/mol
Alternate Names 2-Amino-3-fluoro-3-methylbutyric acid
Purity Typically ≥94%
Appearance White powder
CAS Number 43163-94-6

Experimental Protocols

This section outlines a comprehensive workflow for labeling proteins with this compound in mammalian cells and subsequent in-cell NMR analysis. Caution: Fluorinated amino acids, such as the related 3-fluoroalanine, can exhibit cellular toxicity.[2][7] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound that allows for sufficient protein expression and labeling without compromising cell viability.

Protocol 1: Expression and Labeling of Target Protein with this compound in Mammalian Cells

This protocol is adapted from the medium switch strategy successfully used for fluorinated aromatic amino acids in HEK293T cells.[1][2][6]

Materials and Reagents:

  • HEK293T cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Valine-free DMEM for labeling

  • This compound

  • Plasmid DNA encoding the protein of interest

  • Transfection reagent (e.g., PEI)

  • Phosphate-buffered saline (PBS)

  • NMR buffer (e.g., DMEM, 70 mM HEPES, 90 mM glucose, 20% (v/v) D₂O)

  • Shigemi NMR tubes (or equivalent)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in complete growth medium to the desired confluency in T75 flasks.

    • Transiently transfect the cells with the plasmid DNA encoding the protein of interest using a suitable transfection reagent.

  • Medium Switch for Fluorine Labeling:

    • At a selected time post-transfection (e.g., 8, 16, or 24 hours), remove the complete growth medium.

    • Gently wash the cells with sterile PBS.

    • Replace the medium with pre-warmed, valine-free DMEM supplemented with this compound. The optimal concentration of this compound should be determined empirically, with a starting point in the range of the normal valine concentration in DMEM.

  • Protein Expression and Harvest:

    • Incubate the cells for a total of 48 hours post-transfection to allow for protein expression and incorporation of the fluorinated amino acid.

    • Harvest the cells by gentle scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

Protocol 2: In-Cell NMR Sample Preparation and Data Acquisition

Procedure:

  • Sample Preparation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in NMR buffer to a final volume of approximately 180 µL for a 3 mm Shigemi tube.[1]

    • Transfer the cell suspension to the Shigemi tube.

    • Gently centrifuge the tube to form a soft cell pellet at the bottom.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra on a spectrometer equipped with a ¹⁹F channel.

    • Simple one-dimensional ¹⁹F NMR experiments are often sufficient for initial analysis.[4]

    • Proton decoupling should be applied during acquisition to improve spectral resolution.

Data Presentation: Key Experimental Parameters

Successful incorporation of this compound and high-quality in-cell NMR spectra depend on the careful optimization of several parameters. The following table provides suggested starting points for optimization.

ParameterRecommended Starting PointConsiderations
Cell Line HEK293THigh transfection efficiency and protein expression levels.
Transfection Reagent Polyethylenimine (PEI)Cost-effective and efficient for transient transfection.
Medium Switch Time 8-24 hours post-transfectionBalance between cell health and labeling efficiency.[6]
This compound Conc. Equivalent to valine in DMEMOptimize based on toxicity and incorporation efficiency.
Total Expression Time 48 hoursMay need adjustment based on protein expression kinetics.
NMR Spectrometer Field 600 MHz or higherHigher fields provide better sensitivity and resolution.

Visualizations

Workflow for In-Cell NMR with this compound

G Experimental Workflow for In-Cell NMR with this compound cluster_cell_culture Cell Culture & Transfection cluster_labeling Fluorine Labeling cluster_nmr In-Cell NMR A HEK293T Cell Culture B Transient Transfection with Plasmid DNA A->B C Medium Switch to Valine-Free DMEM B->C 8-24h post-transfection D Supplement with this compound C->D E Protein Expression (48h) D->E F Harvest and Wash Cells E->F G Resuspend in NMR Buffer F->G H Transfer to Shigemi Tube G->H I 19F NMR Data Acquisition H->I G Biosynthetic Incorporation of this compound cluster_amino_acid This compound cluster_protein Polypeptide Chain FV F-Val Ribosome Ribosome FV->Ribosome tRNA delivery AA1 AA AA2 AA AA1->AA2 FV_inc F-Val AA2->FV_inc AA3 AA AA4 AA AA3->AA4 FV_inc->AA3 Ribosome->FV_inc Translation mRNA mRNA mRNA->Ribosome G Principle of 19F In-Cell NMR cluster_cell Mammalian Cell Protein Target Protein with This compound Crowd Cellular Environment (Crowding, Interactions) Protein->Crowd Interacts with NMR NMR Spectrometer Spectrum 1D 19F NMR Spectrum (Background-free) NMR->Spectrum Signal Detection cluster_cell cluster_cell cluster_cell->NMR RF Pulse

References

Application Notes and Protocols for Incorporating 3-Fluoro-DL-valine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific or global incorporation of unnatural amino acids into recombinant proteins offers a powerful tool for protein engineering, drug development, and biophysical studies. 3-Fluoro-DL-valine, a fluorinated analog of the essential amino acid valine, provides a unique probe for studying protein structure, function, and interactions. The introduction of fluorine, a bio-orthogonal element, allows for non-invasive monitoring by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and can enhance protein stability and modulate biological activity.[1][2][3]

These application notes provide detailed protocols for the incorporation of this compound into recombinant proteins using both E. coli expression systems and cell-free protein synthesis. Additionally, methods for the characterization and analysis of the resulting fluorinated proteins are described.

Applications in Research and Drug Development

The incorporation of this compound can be leveraged for several key applications:

  • ¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive reporter for monitoring protein conformation, dynamics, and interactions with ligands or other proteins without interference from endogenous signals.[4][5][6]

  • Enhanced Protein Stability: The substitution of valine with its fluorinated counterpart can increase the hydrophobicity of the protein core, leading to enhanced thermal and chemical stability.[1][2]

  • Enzyme Mechanism and Inhibition Studies: The altered electronic properties of the fluorinated side chain can be used to probe enzyme active sites and design novel inhibitors.

  • Drug Development: Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of therapeutic proteins and peptides.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, studies on a closely related analog, (2S,3S)-4-Fluorovaline (FVal), provide valuable insights into the expected effects of fluorovaline incorporation. The following table summarizes key findings from the expression of E. coli peptidyl–prolyl isomerase B (PpiB) with FVal replacing all 16 valine residues.

ParameterWild-Type PpiBFVal-Substituted PpiBReference
Protein Yield HighModerate to High (dependent on expression conditions)[7]
Melting Temperature (Tm) ~78 °C~67 °C[7]
Structural Conservation (X-ray Crystallography) N/AHighly conserved, minimal perturbation[7]
¹⁹F NMR Signal Dispersion N/A>25 ppm[7]

Note: This data is for (2S,3S)-4-Fluorovaline and should be considered as an estimation of the potential effects of this compound incorporation. Optimization of expression conditions is crucial for achieving satisfactory yields and incorporation efficiencies.

Experimental Protocols

In Vivo Incorporation of this compound in E. coli

This protocol is adapted from established methods for incorporating unnatural amino acids into proteins expressed in E. coli. It relies on the use of a valine auxotrophic strain to ensure efficient incorporation of the fluorinated analog.

Materials:

  • This compound

  • Valine auxotrophic E. coli strain (e.g., a strain with a deletion in a key valine biosynthesis gene)

  • Expression vector containing the gene of interest

  • M9 minimal medium components

  • 20 standard amino acids

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Antibiotics

Protocol:

  • Strain Transformation: Transform the valine auxotrophic E. coli strain with the expression plasmid containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Growth:

    • Inoculate 1 L of M9 minimal medium (supplemented with all 20 standard amino acids, including a limiting amount of valine) with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and this compound Addition:

    • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in fresh M9 minimal medium lacking valine but supplemented with the other 19 standard amino acids.

    • Add this compound to a final concentration of 0.5-1 g/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the recombinant protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Cell-Free Protein Synthesis (CFPS) with this compound

CFPS offers a rapid and efficient method for incorporating unnatural amino acids, bypassing issues of cellular toxicity or transport.[8][9] This protocol provides a general workflow for using an E. coli S30 extract-based CFPS system.

Materials:

  • E. coli S30 extract

  • Energy solution (containing ATP, GTP, CTP, UTP, etc.)

  • Amino acid mixture (lacking valine)

  • This compound

  • DNA template (plasmid or linear) encoding the gene of interest

  • Reaction buffer

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in the specified order:

    • Reaction buffer

    • Energy solution

    • Amino acid mixture (without valine)

    • This compound (final concentration of 1-2 mM)

    • DNA template (e.g., 5-10 nM plasmid)

    • E. coli S30 extract

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. For larger scale reactions, a dialysis setup can be used to prolong the reaction time and increase protein yield.

  • Analysis of Protein Expression:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blot to confirm protein expression.

  • Protein Purification: Purify the expressed protein directly from the reaction mixture using appropriate chromatography methods.

Characterization of Fluorinated Proteins

Mass Spectrometry for Incorporation Analysis

Mass spectrometry is a crucial technique to confirm the incorporation of this compound and determine the efficiency of substitution.[10][11][12]

Protocol Outline:

  • Protein Digestion: Digest the purified fluorinated protein into smaller peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence, defining a variable modification on valine residues corresponding to the mass shift caused by fluorine substitution (F replacing H results in a mass increase of approximately 18.00 Da).

    • Quantify the relative abundance of fluorinated versus non-fluorinated peptides to determine the incorporation efficiency at each valine site.

¹⁹F NMR Spectroscopy

¹⁹F NMR provides detailed information about the local environment of the incorporated this compound residues.[4]

Protocol Outline:

  • Sample Preparation: Prepare a concentrated solution (0.1-1 mM) of the purified fluorinated protein in a suitable NMR buffer (e.g., phosphate or Tris buffer in D₂O).

  • Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • Spectral Analysis:

    • The chemical shifts of the ¹⁹F signals are highly sensitive to the local protein environment.

    • Changes in chemical shifts upon ligand binding, protein-protein interaction, or conformational changes can be monitored to study these events.

Visualized Workflows and Pathways

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_growth Growth & Induction cluster_expression Expression & Purification cluster_analysis Analysis Strain Valine Auxotroph E. coli Transformation Transformation Strain->Transformation Plasmid Expression Plasmid Plasmid->Transformation Starter Overnight Starter Culture Transformation->Starter MainCulture Growth in M9 Minimal Medium Starter->MainCulture Induction Medium Exchange & Induction with IPTG + this compound MainCulture->Induction Expression Overnight Expression at Reduced Temperature Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification MS Mass Spectrometry Purification->MS NMR 19F NMR Purification->NMR

Experimental_Workflow_CFPS cluster_components Reaction Components cluster_reaction Reaction & Analysis cluster_purification_analysis Purification & Characterization S30 E. coli S30 Extract Reaction Combine Components & Incubate S30->Reaction Energy Energy Solution Energy->Reaction AminoAcids Amino Acid Mix (-Val) AminoAcids->Reaction Fluorovaline This compound Fluorovaline->Reaction Template DNA Template Template->Reaction SDS_PAGE SDS-PAGE/Western Blot Reaction->SDS_PAGE Purification Protein Purification Reaction->Purification MS_NMR MS & 19F NMR Analysis Purification->MS_NMR

Protein_Analysis_Logic cluster_mass_spec Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis PurifiedProtein Purified Fluorinated Protein Digestion Proteolytic Digestion PurifiedProtein->Digestion SamplePrep Sample Preparation PurifiedProtein->SamplePrep LCMS LC-MS/MS Digestion->LCMS DataAnalysisMS Data Analysis (Mass Shift) LCMS->DataAnalysisMS ResultMS Incorporation Efficiency DataAnalysisMS->ResultMS NMR_Acq 19F NMR Data Acquisition SamplePrep->NMR_Acq DataAnalysisNMR Spectral Analysis NMR_Acq->DataAnalysisNMR ResultNMR Structure & Dynamics DataAnalysisNMR->ResultNMR

References

Application Notes and Protocols: 3-Fluoro-DL-valine as a Sensitive Probe for Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in chemical biology and drug discovery. The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—including its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local chemical environment—make it an ideal, background-free probe for studying molecular interactions. 3-Fluoro-DL-valine, a non-canonical amino acid, serves as a valuable tool for investigating protein-ligand interactions through protein-observed ¹⁹F NMR spectroscopy. Its introduction into a protein of interest provides a sensitive reporter for binding events, conformational changes, and for the screening of small molecule fragments.

Fluorine substitution is generally considered to have a minimal effect on protein structure and function, making fluorinated amino acids excellent probes. The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of individual fluorine signals within a protein, enabling site-specific analysis of ligand binding.[1] This application note provides detailed protocols for the incorporation of this compound into proteins and its use in ¹⁹F NMR-based binding assays to characterize protein-ligand interactions.

Key Advantages of this compound as a Probe:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as protons.

  • Background-Free Signal: Fluorine is virtually absent in biological systems, eliminating background signals and simplifying spectral analysis.

  • Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent reporter of binding events and conformational changes.

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a conservative change that generally does not significantly alter the protein's structure or function.

Applications in Drug Discovery

The use of this compound as a probe can be integrated into various stages of the drug discovery pipeline:

  • Target Validation: Confirming the binding of small molecules to the target protein.

  • Fragment Screening: Identifying low-molecular-weight fragments that bind to the protein, which can be elaborated into lead compounds.

  • Hit-to-Lead Optimization: Characterizing the binding affinity and kinetics of lead candidates to guide medicinal chemistry efforts.

  • Mechanism of Action Studies: Investigating how ligands modulate protein conformation and dynamics.

Experimental Workflow

The overall workflow for utilizing this compound as a probe for protein-ligand interactions is depicted below.

G cluster_prep Protein Preparation cluster_nmr NMR Analysis cluster_output Output A Gene Expression (E. coli or Cell-Free) B Incorporation of This compound A->B C Protein Purification (e.g., Ni-NTA, SEC) B->C D 1D ¹⁹F NMR Spectroscopy C->D Fluorine-labeled Protein E Ligand Titration D->E F Data Analysis E->F G Binding Affinity (Kd) F->G H Kinetics (kon, koff) F->H I Binding Site Information F->I

Caption: General workflow for protein-ligand interaction studies using this compound.

Data Presentation: Quantitative Analysis of Protein-Ligand Binding

¹⁹F NMR lineshape analysis can be employed to determine the binding affinity (dissociation constant, Kd) and kinetics (association rate constant, kon, and dissociation rate constant, koff) of a protein-ligand interaction. The following table presents hypothetical data for the binding of three different ligands to a protein labeled with this compound, as would be determined from such an analysis.

LigandKd (µM)kon (10⁸ M⁻¹s⁻¹)koff (10⁴ s⁻¹)
Ligand A1501.52.2
Ligand B701.20.8
Ligand C2500.92.3

Experimental Protocols

Protocol 1: Incorporation of this compound into a Recombinant Protein in E. coli

This protocol describes a general method for producing a protein labeled with this compound using an E. coli expression system. Optimization of codon usage, expression temperature, and induction conditions may be necessary for specific proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 2 mM MgSO₄, 0.1 mM CaCl₂, and 0.4% glucose.

  • 19 amino acid mixture (lacking valine).

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotic for plasmid selection.

Procedure:

  • Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli strain.

  • Incubate the culture overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Gently wash the cell pellet twice with 100 mL of pre-warmed M9 minimal medium (lacking amino acids) to remove any residual LB medium.

  • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium supplemented with the 19 amino acid mixture (50 mg/L each) and this compound (100-200 mg/L).

  • Incubate the culture for 1 hour at the desired expression temperature (e.g., 18-25°C) to allow for the uptake of the fluorinated amino acid.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 16-24 hours at the expression temperature.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

G A Overnight Culture in LB Medium B Inoculate M9 Minimal Medium A->B C Grow to OD600 0.6-0.8 B->C D Pellet and Wash Cells C->D E Resuspend in M9 with 19 AAs + 3-F-Val D->E F Induce with IPTG E->F G Express Protein (16-24h) F->G H Harvest Cells G->H

Caption: Workflow for incorporating this compound into proteins in E. coli.
Protocol 2: ¹⁹F NMR Titration Experiment for Measuring Ligand Binding

This protocol outlines the procedure for a ¹⁹F NMR titration experiment to determine the binding affinity of a ligand to a protein labeled with this compound.

Materials:

  • Purified, fluorine-labeled protein of interest in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

  • Concentrated stock solution of the ligand in the same NMR buffer.

  • NMR tubes.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Prepare a sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM in an NMR tube.

  • Acquire a 1D ¹⁹F NMR spectrum of the free protein. This will serve as the reference spectrum.

  • Prepare a series of NMR samples with a constant concentration of the ¹⁹F-labeled protein and increasing concentrations of the ligand. The ligand concentrations should span a range from approximately 0.1 to 10 times the expected Kd.

  • Acquire a 1D ¹⁹F NMR spectrum for each sample in the titration series. Ensure that the temperature is kept constant throughout the experiment.

  • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

  • Analyze the changes in the ¹⁹F chemical shifts and/or line widths as a function of ligand concentration.

  • Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

NMR Spectrometer Parameters (Example):

  • Spectrometer: 600 MHz Bruker Avance III or equivalent.

  • Probe: Cryoprobe with ¹⁹F channel.

  • Experiment: 1D ¹⁹F experiment with proton decoupling.

  • Pulse Sequence: zgfhigqn (Bruker).

  • Spectral Width: ~30-40 ppm (centered on the expected resonance of 3-fluorovaline).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (depending on protein concentration).

  • Temperature: 298 K.

Data Analysis and Interpretation

The change in the ¹⁹F chemical shift (Δδ) upon ligand binding is a sensitive indicator of the interaction. By plotting Δδ against the ligand concentration, a binding curve can be generated. The Kd can be calculated by fitting this data to the following equation for a 1:1 binding model:

Δδ = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t)

Where:

  • Δδ is the observed change in chemical shift.

  • Δδmax is the maximum change in chemical shift at saturation.

  • [P]t is the total protein concentration.

  • [L]t is the total ligand concentration.

  • Kd is the dissociation constant.

G A Acquire 1D ¹⁹F NMR Spectra at Varying Ligand Concentrations B Measure Chemical Shift Perturbations (Δδ) A->B C Plot Δδ vs. [Ligand] B->C D Fit Data to Binding Isotherm C->D E Determine Kd D->E

Caption: Data analysis workflow for determining Kd from ¹⁹F NMR titration data.

Conclusion

This compound is a powerful and versatile probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy. The straightforward protocols for its incorporation into recombinant proteins, combined with the sensitivity and simplicity of 1D ¹⁹F NMR experiments, make this an attractive method for academic and industrial researchers alike. The quantitative data on binding affinities and kinetics obtained from these experiments can provide invaluable insights for structure-activity relationship studies and the rational design of novel therapeutics.

References

Application Notes and Protocols for Peptide Synthesis with 3-Fluoro-DL-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance biological activity, improve metabolic stability, and modulate peptide conformation.[1][2][3] 3-Fluoro-DL-valine, a fluorinated analog of the natural amino acid valine, presents an intriguing building block for designing novel peptides with unique physicochemical properties. The high electronegativity and relatively small size of the fluorine atom can induce significant local changes in the electronic environment and stereochemistry of the peptide backbone and side chains, potentially influencing protein-peptide interactions and enzymatic resistance.[3]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound. The protocols outlined below are based on standard Fmoc/tBu chemistry and include recommendations for coupling, deprotection, cleavage, and purification. While specific quantitative data for the synthesis of peptides with this compound is limited in publicly available literature, the provided methodologies are derived from established protocols for standard and other modified amino acids and should serve as a robust starting point for researchers.

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
Fmoc-3-Fluoro-DL-valine-OHPeptide synthesis gradeCommercially available
Rink Amide Resin (or other suitable resin)100-200 meshStandard suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeAmine-free
PiperidineACS grade
Dichloromethane (DCM)ACS grade
N,N'-Diisopropylcarbodiimide (DIC)≥99%
1-Hydroxybenzotriazole (HOBt)≥97%
HBTU, HATU, or HCTUPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98%
Acetonitrile (ACN)HPLC grade
WaterHPLC grade

Experimental Protocols

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[4]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[4]

    • Agitate the mixture at room temperature for 5-10 minutes.[5]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[4]

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

Deprotection_Workflow Start Swollen Resin (Fmoc-Protected) Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Agitate_1 Agitate (5-10 min) Add_Piperidine->Agitate_1 Drain_1 Drain Agitate_1->Drain_1 Add_Piperidine_2 Add 20% Piperidine in DMF (2nd time) Drain_1->Add_Piperidine_2 Agitate_2 Agitate (5-10 min) Add_Piperidine_2->Agitate_2 Drain_2 Drain Agitate_2->Drain_2 Wash_DMF Wash with DMF (5-7 times) Drain_2->Wash_DMF Kaiser_Test Kaiser Test Wash_DMF->Kaiser_Test End Resin with Free Amine Kaiser_Test->End Positive

Caption: Fmoc deprotection workflow.

Protocol 2: Coupling of Fmoc-3-Fluoro-DL-valine-OH

Due to the potential for steric hindrance and the electron-withdrawing effect of the fluorine atom, a robust coupling strategy is recommended. The use of aminium/uronium-based coupling reagents such as HBTU, HATU, or HCTU is generally effective.[6][7]

  • Pre-activation:

    • In a separate vial, dissolve Fmoc-3-Fluoro-DL-valine-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. The coupling time may need to be extended compared to standard amino acids. A typical starting point is 1-2 hours.[8]

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

    • If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) may be necessary. Drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

Coupling_Workflow Start Resin with Free Amine Preactivation Pre-activate: Fmoc-3-Fluoro-DL-valine-OH + HBTU/HOBt + DIPEA in DMF Start->Preactivation Add_to_Resin Add to Resin Preactivation->Add_to_Resin Agitate Agitate (1-2 hours) Add_to_Resin->Agitate Kaiser_Test Kaiser Test Agitate->Kaiser_Test Double_Couple Double Couple Kaiser_Test->Double_Couple Positive Wash Wash with DMF and DCM Kaiser_Test->Wash Negative Double_Couple->Agitate End Coupled Peptide-Resin Wash->End

Caption: Coupling workflow for this compound.

Protocol 3: Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically performed simultaneously using a strong acid cocktail.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides containing arginine, tryptophan, methionine, or cysteine, the use of scavengers is crucial to prevent side reactions.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

Purification by Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, with 0.1% TFA.

  • Chromatography:

    • Use a C18 column for purification.

    • A typical mobile phase system is:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Employ a linear gradient of Solvent B, for example, from 5% to 65% over 30-60 minutes, at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.[9][10] The optimal gradient will depend on the hydrophobicity of the peptide.[11]

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze their purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Analysis:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide. The fragmentation pattern in MS/MS can provide sequence information.[12][13][14] The presence of this compound will result in a mass shift compared to the native peptide.

  • ¹⁹F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle for characterizing the peptide. The ¹⁹F chemical shift is sensitive to the local environment and can be used to study peptide conformation and binding interactions.[15][16][17]

Quantitative Data Summary

ParameterExpected RangeNotes
Coupling Efficiency >98% per stepMonitored by Kaiser test. Double coupling may be required for sterically hindered residues.
Crude Peptide Purity 40-80%Highly sequence-dependent. Aggregation can reduce purity.
Overall Yield (after purification) 5-30%Depends on the number of residues, coupling efficiencies, and purification losses.
Final Purity (after HPLC) >95%Achievable with optimized HPLC conditions.

Signaling Pathways and Logical Relationships

The incorporation of this compound can be a key step in the development of peptide-based therapeutics that target specific signaling pathways. The fluorinated residue can enhance binding affinity or stability, leading to more potent modulation of the target protein.

Signaling_Pathway_Modulation Peptide_Design Peptide Design with This compound SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (MS, 19F NMR) Purification->Characterization Bioactivity_Assay Biological Activity Assay Characterization->Bioactivity_Assay Target_Protein Target Protein Bioactivity_Assay->Target_Protein Signaling_Pathway Signaling Pathway Modulation Target_Protein->Signaling_Pathway Therapeutic_Effect Desired Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Caption: Workflow for developing a peptide therapeutic.

Conclusion

The synthesis of peptides containing this compound is a feasible endeavor using standard Fmoc-based solid-phase peptide synthesis methodologies. Careful consideration of coupling conditions, including the potential need for longer reaction times or double coupling, is recommended to ensure high incorporation efficiency. The protocols provided herein offer a solid foundation for researchers to successfully synthesize and purify these novel fluorinated peptides. The unique properties conferred by the fluorine atom open up exciting possibilities for the development of next-generation peptide therapeutics and research tools.

References

Application Notes and Protocols for Cell-Free Protein Expression of 3-Fluoro-DL-valine Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, drug discovery, and understanding protein structure and function. 3-Fluoro-DL-valine, a fluorinated analog of the natural amino acid valine, provides a unique probe for studying protein folding, stability, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Cell-free protein synthesis (CFPS) has emerged as a robust and flexible platform for the efficient incorporation of ncAAs like this compound, overcoming challenges associated with in vivo expression systems such as cellular toxicity and limited uptake of the ncAA.[1][2]

These application notes provide a detailed protocol for the expression of proteins containing this compound using an E. coli-based cell-free system. The methodology covers template preparation, cell-free reaction setup, and analytical techniques for the characterization of the resulting fluorinated protein.

Principle of Incorporation

The incorporation of this compound into a target protein in a cell-free system is achieved through the "residue-specific" replacement method. In this approach, the natural amino acid valine is omitted from the reaction mixture, and this compound is supplied instead. The endogenous valyl-tRNA synthetase (ValRS) in the E. coli cell extract recognizes this compound and charges it to the valine-specific tRNA (tRNAVal). During translation, the ribosome incorporates this compound at the codons designated for valine in the mRNA sequence.

Experimental Workflow

The overall workflow for the cell-free expression of proteins containing this compound is depicted below.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis & Purification DNA_Template DNA Template (Plasmid or Linear) CFPS_Reaction Cell-Free Protein Synthesis Reaction DNA_Template->CFPS_Reaction Cell_Extract E. coli S30 Cell Extract Cell_Extract->CFPS_Reaction Reaction_Mix Reaction Mix (w/o Valine) Reaction_Mix->CFPS_Reaction F_Val This compound F_Val->CFPS_Reaction Purification Protein Purification (e.g., His-tag) CFPS_Reaction->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec NMR 19F NMR Spectroscopy Purification->NMR G cluster_activation Amino Acid Activation cluster_charging tRNA Charging cluster_translation Translation F_Val This compound Activated_Complex ValRS-FVal-AMP F_Val->Activated_Complex + ValRS + ATP ValRS Valyl-tRNA Synthetase ValRS->Activated_Complex ATP ATP ATP->Activated_Complex Charged_tRNA FVal-tRNAVal Activated_Complex->Charged_tRNA + tRNAVal tRNA_Val tRNAVal tRNA_Val->Charged_tRNA Polypeptide Growing Polypeptide Charged_tRNA->Polypeptide + Ribosome + mRNA Ribosome Ribosome Ribosome->Polypeptide mRNA mRNA (Valine Codon) mRNA->Polypeptide

References

Application Notes and Protocols: Utilizing 3-Fluoro-DL-valine for Enhanced Insights into Protein Folding and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into proteins offers a powerful tool for dissecting the principles of protein folding, stability, and function. Among these, 3-Fluoro-DL-valine, a fluorinated analog of the hydrophobic amino acid valine, has emerged as a valuable probe. Its unique physicochemical properties, stemming from the high electronegativity and hydrophobicity of fluorine, can be leveraged to modulate and study the forces that govern protein structure. These application notes provide a comprehensive overview of the use of this compound in protein science, including detailed protocols for its incorporation and subsequent biophysical characterization.

Introduction

Protein stability is a critical determinant of biological function and a key consideration in the development of therapeutic proteins. The hydrophobic effect is a primary driving force in protein folding, where the sequestration of nonpolar side chains from the aqueous solvent into the protein's core contributes significantly to the overall stability of the folded state.[1] Fluorinated amino acids, being more hydrophobic than their hydrocarbon counterparts, are particularly effective at enhancing protein stability when incorporated into the hydrophobic core.[1][2][3]

The substitution of valine with this compound introduces minimal steric perturbation due to the similar van der Waals radius of fluorine and hydrogen, while significantly increasing the hydrophobicity of the side chain.[2][4] This subtle yet impactful modification allows for a systematic investigation of the relationship between core packing, hydrophobicity, and protein stability. Furthermore, the presence of the ¹⁹F nucleus provides a sensitive NMR probe for studying protein structure, dynamics, and interactions without background signals from other atoms in the protein.[4][5][6][7]

These notes will detail the application of this compound in protein engineering and provide step-by-step protocols for researchers to implement these techniques in their own work.

Key Applications

  • Enhanced Protein Stability: The incorporation of this compound into the hydrophobic core of proteins generally leads to increased thermodynamic stability against thermal and chemical denaturation.[1][2][3]

  • Probing Protein Folding Mechanisms: By systematically replacing valine residues, researchers can dissect the contribution of individual residues to the folding pathway and the stability of folding intermediates.

  • ¹⁹F NMR Spectroscopy: The fluorine atom serves as a unique spectroscopic reporter for monitoring protein conformation, dynamics, and ligand binding, as the ¹⁹F chemical shift is highly sensitive to the local environment.[4][5][7]

  • Drug Development: Enhancing the stability of therapeutic proteins can improve their shelf-life, efficacy, and resistance to proteolysis.[2] this compound can be a valuable tool in the rational design of more robust protein-based drugs.[8]

Data Presentation

Table 1: Impact of Valine Fluorination on Protein Stability
ProteinValine Position(s) SubstitutedMeasurement TechniqueChange in Stability (ΔΔG, kcal/mol)Reference
Globular α-β protein NTL9Core positionNot Specified+1.4 per residue[1]
Coiled-coil domain of GCN4Core positions (along with tFLeu)Not Specified~+1.0 (total)[1]
Protein G B1 domain mutantSolvent exposed position 53Circular Dichroismup to +0.35 per residue[9]

Note: Data for this compound is often presented in the context of other fluorinated valine analogs like trifluorovaline (tFVal). The stabilizing effects are generally comparable.

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins via Biosynthesis in E. coli

This protocol outlines a general method for expressing a protein containing this compound using an auxotrophic E. coli strain that is unable to synthesize valine. This forces the bacteria to incorporate the supplied this compound into newly synthesized proteins.[5]

Materials:

  • Valine auxotrophic E. coli strain (e.g., derived from BL21(DE3))

  • Expression vector containing the gene of interest under an inducible promoter (e.g., T7)

  • M9 minimal media supplemented with necessary nutrients (except valine)

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Standard equipment for bacterial cell culture and protein expression

Procedure:

  • Transformation: Transform the expression vector into the valine auxotrophic E. coli strain using standard procedures.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, pellet the starter culture by centrifugation, wash the cells twice with M9 minimal salts to remove any residual LB medium, and resuspend the cells in 1 L of M9 minimal media supplemented with all necessary amino acids except valine.

  • Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[10]

  • Induction: Add this compound to a final concentration of 50-100 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours.[10] Lower temperatures often promote proper folding of the recombinant protein.[10]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the fluorinated protein using standard chromatography techniques appropriate for the protein of interest (e.g., affinity, ion exchange, size exclusion).

Protocol 2: Assessing Protein Stability using Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol describes how to determine the melting temperature (Tₘ), a measure of thermal stability, of a protein containing this compound.

Materials:

  • Purified protein (both wild-type and this compound containing variant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Circular Dichroism (CD) spectropolarimeter equipped with a temperature controller.

  • Quartz cuvette with a path length of 1 mm.

Procedure:

  • Instrument Setup: Turn on the CD spectropolarimeter and the temperature controller, allowing the lamp to warm up for at least 30 minutes.

  • Sample Preparation: Prepare the protein samples and a buffer blank. Ensure all solutions are degassed to prevent bubble formation during heating.

  • Wavelength Selection: Determine a wavelength in the far-UV region (typically 222 nm for α-helical proteins or 218 nm for β-sheet proteins) where the CD signal shows a significant change upon unfolding.

  • Data Acquisition:

    • Place the cuvette with the protein sample into the sample holder.

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.

    • Record the CD signal at the chosen wavelength as a function of temperature. Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 95°C).

    • Repeat the measurement for the buffer blank.

  • Data Analysis:

    • Subtract the buffer blank signal from the protein sample signal at each temperature.

    • Plot the CD signal versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The melting temperature (Tₘ) is the temperature at the midpoint of this transition, where 50% of the protein is unfolded.[11] This can be determined by finding the maximum of the first derivative of the melting curve.

Protocol 3: Analysis of this compound Incorporation by Mass Spectrometry

This protocol provides a method to confirm the successful incorporation of this compound into the target protein and to determine the extent of incorporation.

Materials:

  • Purified protein containing this compound.

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF).

  • Standard reagents for protein mass spectrometry (e.g., formic acid, acetonitrile).

Procedure:

  • Intact Protein Analysis:

    • Prepare the protein sample for mass spectrometry by diluting it in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

    • Compare the observed molecular weight with the theoretical molecular weight of the protein with and without this compound incorporation. The mass difference between valine (C₅H₁₁NO₂) and 3-fluoro-valine (C₅H₁₀FNO₂) is the mass of a fluorine atom minus the mass of a hydrogen atom (approximately 18.0 Da).

  • Peptide Mapping (for site-specific incorporation confirmation):

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

    • Separate the resulting peptides using liquid chromatography (LC) coupled to the mass spectrometer (LC-MS).

    • Analyze the mass spectra of the individual peptides.

    • Identify the peptides containing the expected valine-to-3-fluoro-valine substitution by the corresponding mass shift.

    • Fragment the modified peptides (MS/MS) to confirm the exact location of the this compound residue.

Visualizations

Experimental_Workflow cluster_incorporation Incorporation cluster_analysis Analysis Transformation Transformation of Plasmid into Auxotrophic E. coli Culture Cell Culture in Valine-deficient Media Transformation->Culture Induction Addition of this compound & IPTG Induction Culture->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification MS Mass Spectrometry (Incorporation Check) Purification->MS Confirm Incorporation CD Circular Dichroism (Stability Analysis) Purification->CD Assess Stability NMR 19F NMR (Structure & Dynamics) Purification->NMR Structural Studies

Caption: Experimental workflow for studying proteins with this compound.

Stability_Principle cluster_info Thermodynamic Principle Unfolded Unfolded State Folded_WT Folded State (Wild-Type) Unfolded->Folded_WT ΔG_folding (WT) Folded_FV Folded State (3-Fluoro-valine) Unfolded->Folded_FV ΔG_folding (FV) More Favorable info Increased hydrophobicity of 3-Fluoro-valine leads to a more favorable Gibbs free energy of folding (ΔG), resulting in a more stable protein.

Caption: Thermodynamic principle of protein stabilization by 3-Fluoro-valine.

Conclusion

This compound serves as a powerful and minimally perturbative probe for investigating the principles of protein folding and for engineering proteins with enhanced stability. The protocols and data presented in these application notes provide a framework for researchers to employ this valuable tool in their own studies. The ability to fine-tune the hydrophobic core and introduce a unique NMR-active nucleus opens up new avenues for understanding protein structure-function relationships and for the development of next-generation protein therapeutics. The continued exploration of fluorinated amino acids promises to yield deeper insights into the complex world of protein science.

References

Application Notes and Protocols for 3-Fluoro-DL-valine in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-DL-valine is a fluorinated analog of the essential branched-chain amino acid, valine. The introduction of a fluorine atom at the 3-position of valine creates a molecule with unique properties that make it a valuable tool for studying the kinetics and mechanism of enzymes involved in amino acid metabolism. This document provides detailed application notes and experimental protocols for the use of this compound as a mechanistic probe and inhibitor for branched-chain amino acid aminotransferase (BCAT), a key enzyme in the catabolism of branched-chain amino acids (BCAAs).[1]

Fluorinated amino acids are often employed as mechanism-based enzyme inhibitors.[2] The high electronegativity of the fluorine atom can alter the electronic properties of the substrate, influencing its interaction with the enzyme's active site. In many cases, enzymatic processing of the fluorinated analog leads to the generation of a reactive intermediate that can covalently modify and irreversibly inactivate the enzyme. This "suicide inhibition" is a powerful tool for elucidating enzyme mechanisms and for the development of highly specific enzyme inhibitors.

Principle of Application: Mechanism-Based Inhibition of Branched-Chain Amino Acid Aminotransferase (BCAT)

Branched-chain amino acid aminotransferases (BCATs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding α-keto acids.[3][4] This is the initial and rate-limiting step in BCAA catabolism.[3] Dysregulation of BCAT activity has been implicated in various pathological conditions, making it an attractive target for drug development.

This compound is hypothesized to act as a mechanism-based inhibitor of BCAT. The proposed mechanism involves the formation of a Schiff base between the amino acid and the PLP cofactor, followed by abstraction of the α-proton. The presence of the electron-withdrawing fluorine atom facilitates the elimination of fluoride, generating a highly reactive electrophilic intermediate within the active site. This intermediate can then be attacked by a nucleophilic residue of the enzyme, leading to irreversible covalent modification and inactivation.

G cluster_0 Mechanism-Based Inhibition of BCAT by this compound A E-PLP + 3-F-Val B Schiff Base Formation (External Aldimine) A->B Reversible C α-Proton Abstraction B->C Enzyme Catalysis D Fluoride Elimination C->D Spontaneous E Reactive Intermediate (Electrophilic) D->E F Nucleophilic Attack by Enzyme Residue E->F G Covalent Adduct (Inactive Enzyme) F->G Irreversible

Caption: Proposed mechanism of BCAT inhibition.

Data Presentation

The inhibitory potency of this compound against BCAT can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table presents hypothetical, yet representative, kinetic data for the inhibition of human cytosolic BCAT (hBCATc) and mitochondrial BCAT (hBCATm) by this compound.

Enzyme IsoformInhibitorIC50 (µM)Ki (µM)Inhibition Type
hBCATcThis compound15.25.8Mechanism-Based (Irreversible)
hBCATmThis compound25.810.1Mechanism-Based (Irreversible)
hBCATcGabapentin (Control)150-Competitive
hBCATmGabapentin (Control)>500-Weakly Competitive

Note: The data in this table is for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against BCAT

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound for BCAT. The assay couples the production of α-ketoisovalerate from valine to the oxidation of NADH by leucine dehydrogenase.[5]

Materials:

  • Recombinant human BCATc or BCATm

  • This compound

  • L-Valine

  • α-Ketoglutarate

  • NADH

  • Leucine Dehydrogenase (from Bacillus sp.)

  • Ammonium Chloride (NH4Cl)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate/Cofactor Mix: Prepare a stock solution in Assay Buffer containing 20 mM L-Valine, 10 mM α-Ketoglutarate, 0.5 mM NADH, and 100 mM NH4Cl.

    • Enzyme Mix: Prepare a solution in Assay Buffer containing Leucine Dehydrogenase (10 units/mL) and the desired concentration of BCAT. The optimal BCAT concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in Assay Buffer.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer in a separate 96-well plate.

    • In the assay plate, add 10 µL of each inhibitor dilution (or buffer for the control) to triplicate wells.

    • Add 170 µL of the Substrate/Cofactor Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding 20 µL of the Enzyme Mix to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_0 IC50 Determination Workflow A Prepare Reagent Solutions B Set up Assay Plate (Inhibitor Dilutions) A->B C Add Substrate/Cofactor Mix B->C D Pre-incubate at 37°C C->D E Initiate with Enzyme Mix D->E F Measure A340 over Time E->F G Calculate Initial Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 H->I

Caption: Workflow for IC50 determination.

Protocol 2: Determination of Ki and Inactivation Kinetics (k_inact)

To confirm mechanism-based inhibition and determine the kinetic parameters Ki and k_inact, a pre-incubation experiment is required.

Materials:

  • Same as Protocol 1.

Procedure:

  • Pre-incubation:

    • In separate tubes, pre-incubate BCAT enzyme with various concentrations of this compound in the absence of the amino acid substrate (L-Valine) but in the presence of α-Ketoglutarate to allow for the formation of the internal aldimine.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Activity Assay:

    • Dilute the aliquot from the pre-incubation mixture significantly (e.g., 100-fold) into the complete assay mixture (containing L-Valine, α-Ketoglutarate, NADH, NH4Cl, and Leucine Dehydrogenase) to minimize further inhibition during the activity measurement.

    • Immediately measure the residual BCAT activity as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will be the apparent inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (Ki + [I]) where k_inact is the maximal rate of inactivation and Ki is the inhibitor concentration that gives half-maximal inactivation.

G cluster_0 Kinetic Parameter Determination A Pre-incubate BCAT with Inhibitor B Take Aliquots at Time Intervals A->B C Dilute and Measure Residual Activity B->C D Plot ln(Activity) vs. Time C->D E Determine k_obs D->E F Plot k_obs vs. [Inhibitor] E->F G Determine k_inact and Ki F->G

Caption: Workflow for k_inact and Ki determination.

Signaling Pathway and Logical Relationships

The catabolism of branched-chain amino acids is a crucial metabolic pathway. This compound acts as an inhibitor of BCAT, the first enzyme in this pathway, thereby blocking the subsequent steps of valine degradation.

G Valine Valine BCAT BCAT Valine->BCAT aKIV α-Ketoisovalerate BCAT->aKIV BCKDH BCKDH Complex aKIV->BCKDH IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA TCA TCA Cycle (Succinyl-CoA) IsobutyrylCoA->TCA Inhibitor This compound Inhibitor->BCAT

Caption: Inhibition of the Valine Catabolic Pathway.

Conclusion

This compound serves as a valuable research tool for investigating the enzyme kinetics and mechanism of branched-chain amino acid aminotransferases. The provided protocols offer a framework for characterizing its inhibitory activity. The ability of this compound to act as a mechanism-based inhibitor makes it a powerful probe for active site studies and a potential lead for the development of novel therapeutics targeting BCAA metabolism. Researchers should, however, experimentally determine the specific kinetic parameters for their system of interest.

References

Applications of 3-Fluoro-DL-valine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-Fluoro-DL-valine, an unnatural amino acid, in the field of drug discovery. The unique properties imparted by the fluorine atom make this compound a versatile tool for developing novel therapeutics and biological probes. This document outlines its applications as an antibacterial agent, a building block for peptide synthesis, and a potential fluorescent probe for cellular imaging. Detailed experimental protocols and conceptual workflows are provided to guide researchers in utilizing this compound in their own studies.

Application 1: Antibacterial Drug Discovery

This compound has been identified as a compound with potential antibacterial properties.[1][2] The introduction of a fluorine atom can disrupt metabolic pathways and inhibit bacterial growth.

Proposed Mechanism of Action

The antibacterial effect of this compound is hypothesized to stem from its structural similarity to the essential amino acid L-valine. This allows it to be recognized and utilized by bacterial enzymes involved in amino acid metabolism and protein synthesis. Once incorporated, the presence of the highly electronegative fluorine atom can lead to several detrimental effects:

  • Metabolic Disruption: this compound can act as a competitive inhibitor of enzymes in the valine biosynthetic and catabolic pathways, leading to a deficiency in authentic L-valine and the accumulation of potentially toxic intermediates.

  • Protein Misfolding and Dysfunction: The incorporation of this compound in place of valine during protein synthesis can alter the structure, stability, and function of essential proteins, ultimately leading to cell death.

G cluster_0 Bacterial Cell Val_in Extracellular This compound Transport Amino Acid Transporter Val_in->Transport Val_intra Intracellular This compound Transport->Val_intra Val_path Valine Metabolic Pathway Val_intra->Val_path tRNA_synth Valyl-tRNA Synthetase Val_intra->tRNA_synth Inhibition Competitive Inhibition Val_path->Inhibition Disrupts Growth_inhibition Bacterial Growth Inhibition Inhibition->Growth_inhibition tRNA_valF 3-Fluoro-valyl-tRNA tRNA_synth->tRNA_valF Misacylation Ribosome Ribosome tRNA_valF->Ribosome Protein_misfold Misfolded/Non-functional Proteins Ribosome->Protein_misfold Incorporation Protein_misfold->Growth_inhibition

Proposed mechanism of antibacterial action for this compound.
Data Presentation: Minimum Inhibitory Concentration (MIC)

Bacterial StrainGram StainMIC (µg/mL) - Example Data
Staphylococcus aureusPositive64
Bacillus subtilisPositive32
Escherichia coliNegative128
Pseudomonas aeruginosaNegative>256
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. b. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth (or Read OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Application 2: Building Block for Peptide-Based Drug Discovery

This compound can be incorporated into peptides to enhance their therapeutic properties.[1][2] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and influence peptide conformation.

Data Presentation: Physicochemical Properties of a Hypothetical Fluorinated Peptide

Disclaimer: The following table presents a template with hypothetical data for a generic peptide and its fluorinated analog for illustrative purposes.

PeptideMolecular Weight (Da) - Example DataHalf-life in Plasma (min) - Example DataTarget Binding Affinity (Kd, nM) - Example Data
Native Peptide1500.01050
Fluorinated Peptide1518.06010
Experimental Protocol: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for incorporating Fmoc-protected this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable resin)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: a. Drain the DMF from the resin. b. Add the deprotection solution (20% piperidine in DMF) and shake for 20 minutes. c. Drain the solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-3-Fluoro-DL-valine at the desired position in the sequence), coupling reagent, and base in DMF. b. Add the activated amino acid solution to the resin. c. Shake for 1-2 hours at room temperature. d. Note: For sterically hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary to ensure complete reaction. Monitor coupling efficiency using a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide from the cleavage cocktail using cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the crude peptide using reverse-phase HPLC.

G start Start with Resin swell Swell Resin start->swell deprotect Fmoc Deprotection swell->deprotect wash1 Wash deprotect->wash1 couple Couple Fmoc-Amino Acid (including this compound) wash1->couple wash2 Wash couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes cleave Cleave from Resin & Deprotect Side Chains repeat->cleave No precipitate Precipitate Peptide cleave->precipitate purify Purify by HPLC precipitate->purify end End: Purified Peptide purify->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application 3: Fluorescent Probe for Cellular Imaging

This compound has been described as a fluorescent-tagged amino acid, suggesting its potential use as a probe for cellular imaging. Its intrinsic fluorescence would allow for the visualization of its uptake and localization within cells, providing insights into amino acid transport and metabolism.

Data Presentation: Spectroscopic Properties of this compound
PropertyValue (Example Data)
Excitation Maximum (λex)340 nm
Emission Maximum (λem)450 nm
Quantum Yield (Φ)0.15
Molar Extinction Coefficient (ε)5,000 M⁻¹cm⁻¹
Experimental Protocol: Cellular Uptake and Imaging of this compound

This protocol provides a general method for visualizing the uptake of this compound in cultured mammalian cells using fluorescence microscopy.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: a. Seed the mammalian cells onto glass-bottom imaging dishes or chamber slides. b. Culture the cells until they reach the desired confluency (typically 50-70%).

  • Preparation of this compound Solution: a. Prepare a stock solution of this compound in a cell-compatible solvent (e.g., PBS or cell culture medium). b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Cellular Labeling: a. Remove the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the medium containing this compound to the cells. d. Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator to allow for cellular uptake.

  • Washing: a. Remove the labeling medium. b. Wash the cells two to three times with pre-warmed PBS to remove extracellular this compound.

  • Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound. c. Acquire images to observe the subcellular localization of the fluorescent amino acid.

G start Start seed_cells Seed Cells in Imaging Dish start->seed_cells culture_cells Culture Cells to Desired Confluency seed_cells->culture_cells prepare_probe Prepare this compound Labeling Solution culture_cells->prepare_probe label_cells Incubate Cells with This compound culture_cells->label_cells prepare_probe->label_cells wash_cells Wash Cells to Remove Unbound Probe label_cells->wash_cells image_cells Acquire Images with Fluorescence Microscope wash_cells->image_cells analyze Analyze Subcellular Localization image_cells->analyze end End analyze->end

Workflow for cellular imaging with a fluorescent amino acid.

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-DL-valine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the incorporation of 3-Fluoro-DL-valine into recombinant proteins. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into proteins?

This compound is an analog of the natural amino acid valine where a hydrogen atom on the gamma carbon has been replaced by a fluorine atom. It is incorporated into proteins during translation in vivo. The cellular machinery, specifically the Valyl-tRNA Synthetase (ValRS), recognizes 3-Fluoro-L-valine and attaches it to the valine tRNA (tRNAVal). This charged tRNA is then used by the ribosome to insert 3-Fluoro-L-valine at valine codons in the growing polypeptide chain.

Q2: The product I purchased is "this compound". What is the significance of the "DL" designation?

The "DL" indicates that the product is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. The ribosomal protein synthesis machinery is highly specific for L-amino acids.[1][2] Therefore, only the 3-Fluoro-L -valine isomer in your mixture can be incorporated into proteins. The 3-Fluoro-D -valine isomer is not incorporated and can potentially inhibit cell growth or interfere with peptidoglycan synthesis, especially at high concentrations.[1][3] For experimental purposes, this means the effective concentration of the usable analog is only 50% of the total dissolved concentration.

Q3: Why is 3-Fluoro-valine a useful tool for protein studies?

The fluorine-19 (19F) nucleus has properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] It has a high natural abundance (100%), a strong signal (83% of the proton signal), and a wide range of chemical shifts that are highly sensitive to the local chemical environment. Since fluorine is virtually absent in biological systems, 19F-NMR spectra of labeled proteins are free from background signals, making it a powerful tool to study protein structure, dynamics, and interactions.[4][5]

Q4: What is the biggest challenge to achieving high incorporation efficiency?

The primary challenge is the proofreading, or "editing," function of Valyl-tRNA Synthetase (ValRS).[6][7] This enzyme has a "double-sieve" mechanism to ensure fidelity.[8] While 3-Fluoro-L-valine may fit into the initial activation site, it is likely recognized as a non-cognate substrate at a separate editing site and subsequently hydrolyzed, preventing its efficient incorporation.[6][9] Overcoming this editing activity is key to improving yields.

Troubleshooting Guides
Problem 1: Low or No Protein Yield After Induction

Your cells are not growing well after adding this compound, or you get very little total protein after purification.

Potential Cause Recommended Solution
Toxicity of 3-Fluoro-valine High concentrations of non-canonical amino acids can be toxic.[4] Reduce the concentration of this compound in the medium. Perform a titration experiment to find the highest tolerable concentration for your specific cell line and protein (see Table 1 for an example).
Inhibition by D-isomer The D-isomer present in the racemic mixture can inhibit cell growth.[2][3] If possible, source pure 3-Fluoro-L -valine. If using the DL-mixture, ensure the concentration is optimized to minimize toxicity while providing enough L-isomer for incorporation.
Metabolic Stress Introducing a fluorinated amino acid can stress cellular metabolic pathways. Try lowering the induction temperature (e.g., 18-25°C) and extending the expression time (16-24 hours) to reduce the metabolic burden and give cells more time to produce the target protein.
Media Composition Rich media (like LB) contains natural valine, which will outcompete the fluoro-analog. Use a minimal medium (like M9) for expression. If not using an auxotrophic strain, ensure all other amino acids (except valine) are supplemented to support cell health.
Problem 2: Good Protein Yield, but Low/No Fluorine Incorporation

You can purify a good amount of your protein, but analysis (e.g., by 19F-NMR or Mass Spectrometry) shows very low levels of 3-fluoro-valine labeling.

Potential Cause Recommended Solution
ValRS Editing The Valyl-tRNA Synthetase is likely removing the fluoro-analog.[7][8] While engineering the ValRS is complex, you can try to saturate the enzyme by increasing the concentration of 3-Fluoro-L-valine relative to any residual natural valine. This is the most common cause of poor incorporation.
Competition from Endogenous Valine If using a non-auxotrophic E. coli strain, the cells will continue to synthesize their own valine, which dilutes the fluoro-analog. Use a valine auxotrophic E. coli strain (e.g., BL21(DE3) ΔilvD).[10] Alternatively, induce a "functional auxotrophy" by adding glyphosate (1 g/L) just before induction to inhibit the synthesis of aromatic amino acids, which can sometimes help redirect metabolic resources, though its primary effect is not on valine synthesis.[5]
Insufficient Analog Concentration The concentration of 3-Fluoro-L-valine may be too low to effectively compete with the synthetase's preference for natural valine. Gradually increase the concentration, balancing against toxicity effects. Refer to the data in Table 1.
Timing of Addition Adding the fluoro-analog too early can increase toxicity. Add 3-Fluoro-L-valine to the culture only 15-20 minutes before inducing protein expression with IPTG. This allows the cells to reach a healthy density before being exposed to the analog.
Data Presentation
Table 1: Illustrative Example of 3-Fluoro-L-valine Concentration vs. Incorporation Efficiency and Protein Yield

This table presents hypothetical data based on typical optimization experiments for non-canonical amino acids in an E. coli system.[5][11] Actual results will vary depending on the protein, expression system, and experimental conditions.

Concentration of 3-Fluoro-L-valine (mg/L)Final Cell Density (OD600)Total Protein Yield (mg/L)Incorporation Efficiency (%)Notes
502.515~15%Low incorporation, but minimal impact on cell health.
1002.212~35%A good starting point for optimization.
2001.88~60%Significant increase in incorporation, but signs of toxicity (lower yield).
4001.13~75%High incorporation, but severe toxicity and very low protein yield.
200 (with Auxotroph)2.010>90%Using a valine auxotrophic strain significantly boosts efficiency.[10]
Experimental Protocols
Protocol: High-Yield Production of 3-Fluoro-L-valine Labeled Protein in E. coli

This protocol is adapted from established methods for incorporating non-canonical amino acids.[11][12] It is optimized for a valine auxotrophic E. coli strain like BL21(DE3) ΔilvD.

Day 1: Starter Culture

  • Inoculate a single colony of the expression strain into 5-10 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (220 rpm).

Day 2: Expression

  • Prepare 1 L of M9 minimal medium supplemented with:

    • 0.4% Glucose

    • 2 mM MgSO4

    • 0.1 mM CaCl2

    • Appropriate antibiotic

    • 1x solution of 19 standard amino acids (excluding valine).

  • Inoculate the 1 L M9 medium with the overnight starter culture to a starting OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C). This helps reduce metabolic shock.

  • Add 3-Fluoro-L-valine (or this compound) to the desired final concentration (e.g., 150 mg/L). Swirl to dissolve.

  • Allow the cells to adapt for 15-20 minutes.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Incubate for 16-20 hours at 20°C with shaking.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Day 3: Analysis

  • Purify the protein using a standard protocol (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Verify incorporation and determine efficiency using Mass Spectrometry (look for mass shifts corresponding to the addition of fluorine and loss of hydrogen) or 19F-NMR.

Visualizations

Diagram 1: Experimental Workflow

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 inoculate Inoculate Starter Culture (LB Medium) overnight Incubate Overnight (37°C) inoculate->overnight inoculate_main Inoculate Main Culture (M9 Minimal Medium) overnight->inoculate_main grow Grow to OD600 0.6-0.8 (37°C) inoculate_main->grow cool Cool Culture (e.g., 20°C) grow->cool add_3FV Add 3-Fluoro-valine cool->add_3FV induce Induce with IPTG add_3FV->induce express Express Protein (16-20h, 20°C) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze Analyze Incorporation (MS or 19F-NMR) purify->analyze

Caption: General workflow for labeling proteins with 3-Fluoro-valine in E. coli.

Diagram 2: Valyl-tRNA Synthetase (ValRS) Editing Mechanism

G cluster_valrs Valyl-tRNA Synthetase (ValRS) synth_site Aminoacylation Site edit_site Editing Site (Hydrolysis) synth_site->edit_site Translocation of Mischarged tRNA charged_trna Val-tRNAVal synth_site->charged_trna Correct Charging hydrolyzed Hydrolyzed (Rejected) edit_site->hydrolyzed Proofreading l_val L-Valine (Cognate) l_val->synth_site thr L-Threonine (Non-cognate) thr->synth_site f_val 3-Fluoro-L-valine (Analog) f_val->synth_site trna tRNAVal trna->synth_site ribosome Ribosome (Protein Synthesis) charged_trna->ribosome

Caption: The "double-sieve" mechanism of ValRS leading to rejection of non-cognate substrates.

Diagram 3: Troubleshooting Flowchart

G start Start Here: Experiment Fails q1 What is the primary issue? start->q1 low_yield Low/No Protein Yield q1->low_yield Low Yield low_incorp Low Incorporation (Good Yield) q1->low_incorp Low Labeling q2_yield Is cell growth poor? low_yield->q2_yield q2_incorp Are you using an auxotroph? low_incorp->q2_incorp sol_tox Reduce 3FV concentration Lower induction temp q2_yield->sol_tox Yes sol_media Check media supplements Ensure M9 is correct q2_yield->sol_media No sol_aux Use a valine auxotroph (e.g., ΔilvD strain) q2_incorp->sol_aux No sol_comp Increase 3FV concentration Check timing of addition q2_incorp->sol_comp Yes

Caption: A logical flowchart for troubleshooting common 3-Fluoro-valine incorporation issues.

References

Technical Support Center: 3-Fluoro-DL-valine Labeled Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low yield of 3-Fluoro-DL-valine (3F-Val) labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my overall protein yield significantly lower after adding this compound?

Low total protein yield is often due to the cellular toxicity of the fluorinated amino acid.[1] High concentrations of 3F-Val can inhibit cell growth and arrest the cell cycle, leading to reduced overall protein synthesis.[1] It is also possible that the expression machinery recognizes the fluorinated analog less efficiently than natural valine, slowing down translation.[2]

Q2: How can I determine if the low yield is from poor incorporation or just low protein expression?

You need to perform two key analyses:

  • Assess Total Protein Yield: Run an SDS-PAGE gel comparing the induced culture with 3F-Val to an induced culture with normal valine. A significant decrease in your protein band of interest suggests a general expression problem.

  • Confirm Incorporation: Use mass spectrometry (MS) to analyze the purified protein. This will confirm the presence of 3F-Val and allow you to calculate the incorporation efficiency.[2][3] 19F-NMR is also a powerful tool for detecting and quantifying fluorine incorporation.[4]

Q3: Can this compound cause my protein to misfold or aggregate?

Yes, while fluorine substitution is often considered to have a minimal effect on structure, the incorporation of non-canonical amino acids can sometimes perturb protein folding.[4][5] This can lead to the formation of inclusion bodies in bacterial systems or general aggregation. The extent of this issue is highly protein-dependent.

Q4: Is it better to use an auxotrophic or a non-auxotrophic expression host?

For maximizing incorporation, using an auxotrophic strain that cannot synthesize its own valine is highly recommended.[1][5] This forces the cell to use the 3F-Val supplied in the media.[1] In non-auxotrophic strains, you must rely on inhibitors of the natural amino acid's synthesis pathway (like glyphosate for aromatic amino acids) or overwhelm the endogenous pool, which can be less efficient.[4][6]

Detailed Troubleshooting Guide

Issue 1: Low Total Protein Yield or Poor Cell Growth

Question: My cells (bacterial or mammalian) grow poorly or lyse after the addition of 3F-Val. What can I do to improve viability and yield?

Answer: This strongly indicates a toxicity issue. The goal is to find a balance between providing enough 3F-Val for incorporation without severely impacting cell health.

Troubleshooting Steps:

  • Optimize 3F-Val Concentration:

    • Rationale: The concentration of the fluorinated amino acid in the medium is a primary determinant of both incorporation efficiency and toxicity.[7]

    • Action: Perform a titration experiment, testing a range of 3F-Val concentrations to find the optimal level that maximizes labeled protein yield without killing the cells. Start with a lower concentration and gradually increase it.

  • Adjust the Timing of 3F-Val Addition:

    • Rationale: Adding the analog too early can inhibit the initial growth required to build up biomass and the protein expression machinery.

    • Action (Bacterial): Allow the culture to reach a healthy mid-log phase (e.g., OD600 of 0.5-0.6) before adding 3F-Val, often just prior to or at the same time as the inducer (e.g., IPTG).[4]

    • Action (Mammalian): In transient transfection systems like HEK293T, introducing a medium switch time (ST) between 8 to 24 hours post-transfection can improve yield. This allows cells to express necessary machinery before being stressed with the fluorinated analog.[2][3]

  • Lower Induction Temperature (Bacterial Systems):

    • Rationale: Lowering the temperature (e.g., from 37°C to 18-25°C) after induction slows down both cell metabolism and protein synthesis. This can reduce the toxic effects of 3F-Val and often improves protein solubility.

    • Action: After adding IPTG and 3F-Val, transfer the culture to a shaker set to a lower temperature for overnight expression.

Issue 2: Low Incorporation Efficiency of this compound

Question: I get a decent total protein yield, but mass spectrometry analysis shows very low or no incorporation of 3F-Val. How can I increase the labeling efficiency?

Answer: This suggests that the cell's translational machinery is preferentially using endogenous natural valine over the fluorinated analog.

Troubleshooting Steps:

  • Use an Auxotrophic Host Strain:

    • Rationale: The most effective way to ensure high incorporation is to use a host strain that is incapable of synthesizing valine.[1][5] This eliminates competition from newly synthesized natural valine.

    • Action: Obtain a valine auxotroph of your preferred expression strain (e.g., E. coli BL21(DE3)). Ensure you use a minimal medium that does not contain any natural valine, except for what you add.[1]

  • Ensure Complete Depletion of Natural Valine:

    • Rationale: Residual natural valine from the initial growth medium is a direct competitor to 3F-Val.

    • Action: Before adding the minimal medium containing 3F-Val, wash the cells. Pellet the culture, discard the supernatant (rich starter media like LB), and gently resuspend the cell pellet in a valine-free minimal medium before the final resuspension for induction.

  • Increase the Ratio of 3F-Val to Natural Valine:

    • Rationale: The probability of incorporation is a function of the relative concentrations of the fluorinated and natural amino acids available to the tRNA synthetases.[2][7]

    • Action: If you are not using a pure auxotrophic system, increase the concentration of 3F-Val in the medium to outcompete the residual endogenous valine. Refer to the data table below for expected outcomes.

Key Experimental Considerations & Data

Table 1: Influence of Fluorinated Amino Acid (FAA) Fraction on Incorporation Probability

This data, derived from studies on fluorinated aromatic amino acids in HEK293T cells, illustrates a general principle applicable to 3F-Val: the efficiency of incorporation is directly dependent on the concentration of the FAA in the expression medium.[2][3][7]

FAA Fraction in Medium (% of Total Amino Acid)ConditionResulting Incorporation Probability (pF)
50%Mixed Media (50% FAA + 50% Natural AA)~25-35%
75%Mixed Media (75% FAA + 25% Natural AA)~40-50%
100%FAA-only media (post-transfection switch)~55-65%

Note: Data is generalized from published models and serves as an estimation.[2][3] Actual incorporation rates for 3F-Val may vary depending on the expression system and specific protein.

Representative Experimental Protocol

Protocol: Labeling with this compound in an Auxotrophic E. coli Strain

This protocol provides a general framework for expressing a 3F-Val labeled protein using a valine-auxotrophic E. coli strain.

1. Preparation:

  • Transform your expression plasmid into a valine-auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)).

  • Prepare M9 minimal medium. Create separate sterile stocks of glucose, MgSO4, CaCl2, and any required vitamins or antibiotics.

  • Prepare a stock solution of this compound.

2. Starter Culture:

  • Inoculate 5-10 mL of LB medium (or M9 medium supplemented with a small, limiting amount of valine) with a single colony.

  • Grow overnight at 37°C with shaking.

3. Main Culture Growth & Wash:

  • Inoculate 1 L of M9 minimal medium (supplemented with all necessary components except valine) with the overnight culture.

  • Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).

  • Discard the supernatant. To remove any residual natural amino acids, gently resuspend the cell pellet in 100 mL of pre-warmed, valine-free M9 medium and centrifuge again.

4. Induction and Labeling:

  • Discard the supernatant and resuspend the washed cell pellet in 1 L of fresh, pre-warmed M9 medium.

  • Add this compound to your target final concentration (e.g., 50-100 mg/L, requires optimization).

  • Add the inducing agent (e.g., IPTG to a final concentration of 0.4-1 mM).

  • Reduce the temperature to 20°C and express for 12-16 hours.

5. Harvest and Purification:

  • Harvest the cells by centrifugation.

  • You now have a cell pellet containing your 3F-Val labeled protein.[4] Proceed with your standard protein purification protocol.

Visual Guides

Below are diagrams to visualize the troubleshooting process and the underlying metabolic challenge.

TroubleshootingWorkflow Start Start: Low Labeled Protein Yield CheckTotalYield 1. Assess Total Protein Yield (SDS-PAGE vs. Unlabeled Control) Start->CheckTotalYield CheckIncorporation 2. Verify Incorporation (Mass Spectrometry or 19F-NMR) CheckTotalYield->CheckIncorporation Yield is OK ToxicityIssue High Toxicity / Low Expression CheckTotalYield->ToxicityIssue Yield is low IncorporationIssue Low Incorporation Efficiency CheckIncorporation->IncorporationIssue Incorporation is low End Successful Labeling CheckIncorporation->End Incorporation is OK OptimizeConc Optimize 3F-Val Concentration ToxicityIssue->OptimizeConc OptimizeTiming Adjust Timing of 3F-Val Addition ToxicityIssue->OptimizeTiming LowerTemp Lower Expression Temperature ToxicityIssue->LowerTemp UseAuxotroph Switch to Valine Auxotrophic Strain IncorporationIssue->UseAuxotroph WashCells Wash Cells to Remove Endogenous Valine IncorporationIssue->WashCells IncreaseRatio Increase 3F-Val to Natural Valine Ratio IncorporationIssue->IncreaseRatio OptimizeConc->End OptimizeTiming->End LowerTemp->End UseAuxotroph->End WashCells->End IncreaseRatio->End

Caption: A logical workflow for troubleshooting low yields of 3F-Val labeled protein.

MetabolicCompetition cluster_Cell Cellular Environment Val Natural Valine (Endogenous Pool) Val_tRNA_Synthetase Valyl-tRNA Synthetase (ValRS) Val->Val_tRNA_Synthetase Competes FVal This compound (Added to Medium) FVal->Val_tRNA_Synthetase Competes (Often less efficient) Charged_tRNA_Val Val-tRNA(Val) Val_tRNA_Synthetase->Charged_tRNA_Val Charged_tRNA_FVal 3F-Val-tRNA(Val) Val_tRNA_Synthetase->Charged_tRNA_FVal Ribosome Ribosome & mRNA Charged_tRNA_Val->Ribosome Charged_tRNA_FVal->Ribosome Protein_Val Protein with Natural Valine Ribosome->Protein_Val Protein_FVal Protein with 3F-Valine Ribosome->Protein_FVal

References

Technical Support Center: 3-Fluoro-DL-valine Toxicity in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Fluoro-DL-valine in Escherichia coli protein expression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein expression?

A1: this compound is an unnatural amino acid analog of valine. It is primarily used as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) studies to investigate protein structure, dynamics, and ligand binding. The fluorine atom provides a sensitive NMR signal that is absent in native proteins.

Q2: Is this compound toxic to E. coli?

A2: Yes, this compound can be toxic to E. coli. Like many amino acid analogs, it can inhibit bacterial growth. The primary mechanism of toxicity is believed to be its misincorporation into proteins, leading to the production of non-functional or misfolded proteins, which can be detrimental to the cell.

Q3: How is this compound incorporated into proteins in E. coli?

A3: In the absence of natural valine, the E. coli valyl-tRNA synthetase can recognize this compound and attach it to the valine tRNA. This fluorinated aminoacyl-tRNA is then used by the ribosome during protein synthesis, leading to the incorporation of this compound at positions coded for valine in the polypeptide chain.[1]

Q4: What are the common problems encountered when using this compound?

A4: Common issues include:

  • Reduced cell growth or cell death: Due to the toxic effects of the analog.

  • Low recombinant protein yield: A consequence of both impaired cell growth and the potential for the fluorinated protein itself to be toxic or unstable.

  • Incomplete incorporation: The presence of endogenous valine can compete with this compound, leading to a mixed population of fluorinated and non-fluorinated protein.

  • Formation of inclusion bodies: Misfolded fluorinated proteins can aggregate into insoluble inclusion bodies.

Troubleshooting Guide

Problem 1: Poor Cell Growth or Cell Lysis After Induction

This is a primary indicator of this compound toxicity. The following strategies can be employed to mitigate this issue.

StrategyRecommendationE. coli Strain Examples
Optimize this compound Concentration Determine the optimal concentration that allows for sufficient incorporation without severely inhibiting cell growth. This can be achieved by performing a dose-response experiment (see Experimental Protocols).All strains
Use a Tightly Regulated Promoter Minimize basal expression of the recombinant protein before induction to prevent premature toxicity.BL21(DE3)pLysS, BL21-AI
Lower Induction Temperature Reducing the temperature (e.g., 18-25°C) after induction slows down both cell metabolism and protein synthesis, which can reduce the toxic effects and improve protein folding.All strains
Reduce Inducer Concentration Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of recombinant protein expression, lessening the metabolic burden on the cells.All strains
Supplement with Low Levels of Valine In cases of severe toxicity, adding a very small amount of natural valine to the medium can help maintain cell viability. However, this will reduce the incorporation efficiency of the fluoro-analog.Valine auxotrophs
Problem 2: Low Yield of Recombinant Protein

Low protein yield is often a direct consequence of the toxicity of this compound.

StrategyRecommendation
Optimize Induction Time Shorter induction times may be sufficient to produce the desired protein without causing excessive cell death.
Use a Valine Auxotrophic Strain Employing an E. coli strain that cannot synthesize its own valine ensures that the cells are more reliant on the exogenously supplied this compound, potentially increasing incorporation efficiency.
Optimize Culture Medium Use a minimal medium to have better control over the amino acid composition. Ensure all other essential nutrients are in excess.
Co-expression of Chaperones If the fluorinated protein is prone to misfolding, co-expressing chaperone proteins can aid in proper folding and increase the yield of soluble protein.

Quantitative Data on Amino Acid Analog Toxicity

Amino Acid AnalogIC50 (mM) in E. coli KL231 (LeuRS editing-defective)
Norvaline4.2 ± 2.8
Norleucine8.2 ± 0.5
Homoserine14.1 ± 5.1
Isoleucine27.0 ± 4.7
Methionine36.6 ± 4.2
Valine46.3 ± 25

Data from Karkhanis, V. A., et al. (2007). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. Journal of Bacteriology, 189(22), 8089–8095.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol allows you to determine the concentration of this compound that inhibits 50% of E. coli growth.

Materials:

  • E. coli expression strain of interest

  • LB or M9 minimal medium

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring OD at 600 nm

Procedure:

  • Grow an overnight culture of the E. coli strain at 37°C.

  • The next day, dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium.

  • In a 96-well plate, prepare a serial dilution of this compound in the appropriate growth medium. Include a no-drug control.

  • Add the diluted E. coli culture to each well.

  • Incubate the plate at 37°C with shaking in a microplate reader.

  • Monitor the OD₆₀₀ every 30 minutes for 8-12 hours.

  • Plot the growth curves for each concentration.

  • From the growth curves, determine the maximum growth rate or the final OD₆₀₀ for each concentration.

  • Plot the growth rate or final OD₆₀₀ against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.

Protocol 2: Optimizing Recombinant Protein Expression with this compound

This protocol is for expressing a target protein with incorporated this compound.

Materials:

  • E. coli expression strain (preferably a valine auxotroph) harboring the expression plasmid for the protein of interest.

  • M9 minimal medium supplemented with all necessary nutrients except valine.

  • This compound.

  • Inducer (e.g., IPTG).

Procedure:

  • Grow a starter culture of the E. coli strain overnight in a rich medium (e.g., LB).

  • The next day, pellet the cells by centrifugation and wash them with M9 salts to remove any residual rich medium.

  • Resuspend the cells in M9 minimal medium containing a range of this compound concentrations (based on your IC50 determination or starting with a range of 0.1-1 mM).

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Simultaneously, reduce the temperature to a lower value (e.g., 20°C).

  • Continue to incubate the cultures for a set period (e.g., 4-16 hours).

  • Harvest the cells by centrifugation.

  • Lyse the cells and analyze the protein expression levels in both the soluble and insoluble fractions by SDS-PAGE and Western blot.

  • The extent of this compound incorporation can be determined by mass spectrometry.

Visualizations

Toxicity_Mitigation_Workflow cluster_problem Problem Identification cluster_strategies Troubleshooting Strategies cluster_outcome Desired Outcome Problem Poor Cell Growth or Low Protein Yield Optimize_Conc Optimize 3-FV Concentration Problem->Optimize_Conc Initial Step Change_Strain Use Tightly Regulated Strain (e.g., BL21(DE3)pLysS) Problem->Change_Strain Adjust_Induction Adjust Induction Conditions (Temp, Inducer Conc.) Problem->Adjust_Induction Optimize_Media Optimize Culture Media (Minimal Media, Auxotroph) Problem->Optimize_Media Outcome Improved Cell Viability & Increased Protein Yield Optimize_Conc->Outcome Change_Strain->Outcome Adjust_Induction->Outcome Optimize_Media->Outcome

Caption: Troubleshooting workflow for mitigating this compound toxicity.

Signaling_Pathway_Inhibition cluster_pathway Protein Synthesis Pathway Valine Valine / this compound ValRS Valyl-tRNA Synthetase Valine->ValRS Aminoacyl_tRNA Valyl-tRNAVal or 3-Fluoro-valyl-tRNAVal ValRS->Aminoacyl_tRNA Aminoacylation tRNA_Val tRNAVal tRNA_Val->ValRS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Functional Protein Ribosome->Protein Correct Incorporation Misfolded_Protein Misfolded/Non-functional Protein Ribosome->Misfolded_Protein Misincorporation of 3-FV Cell Stress Cell Stress Misfolded_Protein->Cell Stress Growth Inhibition Growth Inhibition Misfolded_Protein->Growth Inhibition

Caption: Mechanism of this compound induced toxicity in E. coli.

References

Technical Support Center: Purification of 3-Fluoro-DL-valine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for proteins labeled with 3-Fluoro-DL-valine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect the overall properties of my protein?

A1: The substitution of valine with this compound can introduce subtle yet significant changes to the physicochemical properties of a protein. The fluorine atom is highly electronegative and can alter local polarity and electrostatic interactions. While the valine side chain is hydrophobic, the addition of fluorine can modulate this hydrophobicity, though the effect is complex and context-dependent.[1] It is also possible that the introduction of this non-canonical amino acid could slightly alter the protein's folding, stability, and conformational dynamics.

Q2: Will I need to modify my standard purification protocol for a this compound labeled protein?

A2: It is highly recommended to re-optimize your purification protocol. The altered properties of the labeled protein may affect its behavior during chromatography. For instance, changes in surface charge distribution could alter its binding to ion-exchange resins, and modifications in hydrophobicity might influence its interaction with hydrophobic interaction chromatography (HIC) media. It is advisable to perform small-scale pilot experiments to determine the optimal purification strategy.

Q3: What is the estimated isoelectric point (pI) of this compound, and how does this impact ion-exchange chromatography?

Q4: Can I expect a lower yield when purifying a this compound labeled protein compared to its wild-type counterpart?

A4: A lower yield is a possibility that should be anticipated. The incorporation of a non-canonical amino acid can sometimes lead to lower expression levels, misfolding, or increased susceptibility to proteolysis. Additionally, altered binding characteristics during chromatography could result in losses during the purification steps. Careful optimization of each step is crucial to maximize the yield.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound labeled proteins.

Problem Potential Cause Suggested Solution
Low Protein Yield 1. Low expression level: The presence of the non-canonical amino acid may have reduced the efficiency of protein synthesis. 2. Protein degradation: The labeled protein might be more susceptible to proteases. 3. Poor binding to affinity resin: The affinity tag may be inaccessible or the binding conditions may not be optimal. 4. Loss during wash steps: The interaction with the chromatography resin might be weaker than expected.1. Optimize expression conditions (e.g., temperature, induction time). 2. Add a protease inhibitor cocktail to all buffers. Keep the protein sample at low temperatures (e.g., 4°C) throughout the purification process. 3. Ensure the affinity tag is not sterically hindered. Consider using a longer linker between the tag and the protein. Optimize binding buffer conditions (e.g., pH, salt concentration). 4. Reduce the stringency of the wash buffer (e.g., lower salt or competitor concentration).
Protein Aggregation 1. Misfolding: The fluorinated valine may have disrupted the native protein structure. 2. High protein concentration: Concentrating the protein can lead to aggregation. 3. Inappropriate buffer conditions: The pH or ionic strength of the buffer may not be optimal for protein stability.1. Attempt refolding protocols. Consider expressing the protein at a lower temperature to aid proper folding. 2. Avoid over-concentrating the protein. Perform concentration steps in the presence of stabilizing agents (e.g., glycerol, arginine). 3. Screen a range of buffer pH and salt concentrations to find conditions that enhance solubility.
Unexpected Elution Profile in Ion-Exchange Chromatography 1. Altered pI: The pI of the labeled protein is different from the wild-type. 2. Changes in surface charge distribution: The fluorine atom may have altered the local electrostatic environment.1. Perform a pI search for your protein of interest using bioinformatics tools, and adjust the buffer pH accordingly. 2. Empirically determine the optimal binding and elution conditions by running a salt or pH gradient.
Contaminating Proteins in Final Eluate 1. Non-specific binding: Host proteins may be co-eluting with your target protein. 2. Inefficient washing: The wash steps may not be sufficient to remove all contaminants.1. Increase the stringency of the wash buffer. For His-tagged proteins, consider adding a low concentration of imidazole to the wash buffer. 2. Increase the volume of the wash buffer or add additional wash steps. Consider adding a polishing step, such as size-exclusion chromatography.
Representative Purification Data

The following table provides a hypothetical example of a purification summary for a this compound labeled protein. Actual results will vary depending on the specific protein and expression system.

Purification Step Total Protein (mg) Target Protein (mg) Purity (%) Yield (%)
Clarified Lysate 500255100
Affinity Chromatography 30206780
Ion-Exchange Chromatography 1513.59054
Size-Exclusion Chromatography 1211.49545.6

Experimental Protocols

Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins

This protocol is a starting point and should be optimized for your specific protein.

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.

    • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole.

    • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole.

  • Procedure:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

    • Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of Lysis Buffer.

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with 10-20 CV of Wash Buffer. The optimal imidazole concentration in the wash buffer should be determined empirically to minimize non-specific binding without eluting the target protein.

    • Elute the protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Ion-Exchange Chromatography (IEX)

The choice of anion-exchange or cation-exchange chromatography depends on the pI of your protein and the desired buffer pH.

  • Buffers:

    • Binding Buffer: Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange). The pH should be ~1 unit above (anion exchange) or below (cation exchange) the protein's pI.

    • Elution Buffer: Binding Buffer with a high concentration of salt, e.g., 1 M NaCl.

  • Procedure:

    • Equilibrate the IEX column with 5-10 CV of Binding Buffer.

    • Dilute or dialyze the protein sample from the previous purification step into the Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

    • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV.

    • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Size-Exclusion Chromatography (SEC)

SEC is often used as a final polishing step to separate the target protein from aggregates and other contaminants of different sizes.

  • Buffer:

    • SEC Buffer: A buffer that is compatible with the downstream application of the protein, e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl.

  • Procedure:

    • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

    • Concentrate the protein sample from the previous step to a small volume (typically <5% of the column volume).

    • Inject the concentrated sample onto the column.

    • Elute the protein isocratically with SEC Buffer.

    • Collect fractions and analyze by SDS-PAGE. The target protein should elute at a volume corresponding to its molecular weight.

Visualizations

PurificationWorkflow cluster_0 Cell Culture & Lysis cluster_1 Purification Steps cluster_2 Analysis & Storage Expression Protein Expression Lysis Cell Lysis & Clarification Expression->Lysis Affinity Affinity Chromatography Lysis->Affinity Crude Lysate IonExchange Ion-Exchange Chromatography Affinity->IonExchange Partially Purified Protein SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion Further Purified Protein Analysis Purity Analysis (SDS-PAGE) SizeExclusion->Analysis Storage Purified Protein Analysis->Storage

Caption: General purification workflow for this compound labeled proteins.

TroubleshootingTree cluster_Yield Low Yield cluster_Purity Low Purity Start Low Yield or Purity Issue CheckExpression Check Expression Levels Start->CheckExpression Is expression low? CheckBinding Optimize Binding Conditions Start->CheckBinding Protein in flow-through? OptimizeWash Optimize Wash Buffer Start->OptimizeWash Contaminants present? CheckWash Adjust Wash Stringency CheckBinding->CheckWash Binding optimized, still low yield? CheckDegradation Add Protease Inhibitors CheckWash->CheckDegradation Losing protein in wash? AddStep Add Polishing Step (SEC) OptimizeWash->AddStep Still impure after wash optimization? CheckAggregation Address Aggregation AddStep->CheckAggregation Aggregates visible?

Caption: Troubleshooting decision tree for purification of labeled proteins.

References

Technical Support Center: 19F NMR Spectroscopy of 3-Fluoro-DL-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping signals in the 19F NMR spectra of 3-Fluoro-DL-valine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing overlapping signals in the 19F NMR spectrum of this compound?

A1: Overlapping signals in the 19F NMR spectrum of this compound can arise from several factors:

  • Diastereomers: The "DL" designation indicates a racemic mixture of D- and L-enantiomers. The fluorine atom at the C3 position creates a chiral center, and in the DL-mixture, you are observing diastereomeric interactions, which can lead to distinct, but potentially overlapping, 19F NMR signals.

  • Rotational Isomers (Rotamers): Free rotation around the C2-C3 bond can lead to different stable conformations (rotamers), each with a slightly different chemical environment for the fluorine atom. If the energy barrier between these rotamers is low, you may see an averaged signal. If the barrier is higher, or at low temperatures, you might observe separate signals for each rotamer, which can overlap.

  • Complex Coupling Patterns: The fluorine signal will be split by neighboring protons (Hα and Hβ), creating complex multiplets that can overlap, especially if the resolution is insufficient.

  • Sample Conditions: Factors such as solvent, pH, and temperature can influence the chemical shifts and lead to signal overlap.

Q2: What is the expected 19F NMR chemical shift range for this compound?

A2: The chemical shift of fluorine is highly sensitive to its electronic environment. For aliphatic fluorine atoms like that in this compound, the chemical shift is typically in the range of -160 to -220 ppm relative to CFCl₃. However, the exact chemical shift will depend on the solvent, temperature, and pH of the sample.

Q3: What are the expected coupling constants for this compound?

A3: You can expect to observe coupling between the fluorine-19 nucleus and nearby protons. The magnitude of these coupling constants provides valuable structural information.

  • ²J(H,F) (geminal coupling): Coupling to the proton on the same carbon is typically in the range of 45-55 Hz.

  • ³J(H,F) (vicinal coupling): Coupling to protons on the adjacent carbon (the α-proton and the methyl protons) will be observed. The magnitude of vicinal coupling is dependent on the dihedral angle between the coupled nuclei and typically ranges from 5 to 30 Hz.

Troubleshooting Guides

Issue 1: Poorly Resolved or Overlapping Multiplets

If the 19F NMR spectrum shows broad or overlapping multiplets, making it difficult to determine chemical shifts and coupling constants, consider the following troubleshooting steps.

Changing the solvent can alter the chemical shifts of the diastereomers and rotamers, potentially resolving the overlap. Solvents with different polarities and hydrogen bonding capabilities can induce differential shifts.[1][2]

Experimental Protocol:

  • Prepare samples of this compound in a series of deuterated solvents (e.g., D₂O, Methanol-d₄, DMSO-d₆, Chloroform-d).

  • Acquire a standard 1D ¹⁹F NMR spectrum for each sample.

  • Compare the spectra to identify a solvent that provides the best signal separation.

Troubleshooting Workflow: Varying Solvent

start Start: Overlapping 19F Signals prep_samples Prepare samples in different deuterated solvents (D2O, MeOD, DMSO-d6) start->prep_samples acquire_spectra Acquire 1D 19F NMR spectra prep_samples->acquire_spectra compare_spectra Compare spectra for signal resolution acquire_spectra->compare_spectra resolved Signals Resolved compare_spectra->resolved Yes not_resolved Signals Still Overlapping compare_spectra->not_resolved No end End resolved->end not_resolved->end

Caption: Workflow for resolving overlapping signals by varying the solvent.

Acquiring spectra at different temperatures can help resolve overlapping signals from species in dynamic equilibrium, such as rotamers. Lowering the temperature can slow down the exchange rate between conformers, leading to sharper, separate signals.

Experimental Protocol:

  • Dissolve the sample in a suitable deuterated solvent that remains liquid over a range of temperatures (e.g., Methanol-d₄ or Toluene-d₈).

  • Acquire 1D ¹⁹F NMR spectra at a series of temperatures (e.g., from 298 K down to 223 K in 10 K increments).

  • Analyze the spectra to see if the signals sharpen or resolve at lower temperatures.

Troubleshooting Workflow: Temperature Variation

start Start: Overlapping 19F Signals prep_sample Prepare sample in a suitable low-temperature solvent start->prep_sample acquire_spectra Acquire 1D 19F NMR spectra at various temperatures prep_sample->acquire_spectra analyze_spectra Analyze spectra for sharpening or resolution acquire_spectra->analyze_spectra resolved Signals Resolved analyze_spectra->resolved Yes not_resolved Signals Still Overlapping analyze_spectra->not_resolved No end End resolved->end not_resolved->end

Caption: Workflow for resolving overlapping signals by varying the temperature.

Issue 2: Complex Multiplets and Signal Assignment

Even with good resolution, assigning the signals to specific diastereomers and determining coupling constants can be challenging due to the complexity of the multiplets.

Two-dimensional NMR techniques can help to disperse the signals and simplify the analysis.

  • ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the fluorine nucleus with the protons attached to the same carbon, helping to identify the geminal proton.

  • ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between the fluorine nucleus and protons that are two or three bonds away, which is useful for identifying vicinal protons and assigning the diastereomers.

Experimental Protocol:

  • Prepare a concentrated sample of this compound in a suitable deuterated solvent.

  • Acquire a ¹H-¹⁹F HSQC spectrum to identify the directly attached proton.

  • Acquire a ¹H-¹⁹F HMBC spectrum to identify long-range H-F couplings.

  • Use the correlations from the 2D spectra to assign the signals and extract coupling constants.

Troubleshooting Workflow: 2D NMR Spectroscopy

start Start: Complex Multiplets prep_sample Prepare a concentrated sample start->prep_sample acquire_2d Acquire 1H-19F HSQC and HMBC spectra prep_sample->acquire_2d analyze_2d Analyze 2D correlations to assign signals acquire_2d->analyze_2d assigned Signals Assigned analyze_2d->assigned end End assigned->end start Start: Overlapping 19F Signals prep_sample Prepare sample in a non-coordinating solvent start->prep_sample add_lsr Add incremental amounts of Lanthanide Shift Reagent prep_sample->add_lsr acquire_spectra Acquire 1D 19F NMR spectra after each addition add_lsr->acquire_spectra analyze_shifts Analyze induced shifts to resolve signals acquire_spectra->analyze_shifts resolved Signals Resolved analyze_shifts->resolved end End resolved->end

References

Technical Support Center: 3-Fluoro-DL-valine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of 3-Fluoro-DL-valine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound is a synthetic, fluorinated analog of the essential amino acid valine.[1][2] In cell culture, it is primarily used for:

  • ¹⁹F-NMR (Nuclear Magnetic Resonance) Spectroscopy: The fluorine atom serves as a sensitive probe for studying protein structure, dynamics, and interactions within a cellular environment. Since endogenous biomolecules do not contain fluorine, there is no background signal, allowing for clear detection.

  • Protein Engineering and Stability Studies: Incorporation of fluorinated amino acids can enhance protein stability. The strong electron-withdrawing nature of fluorine can influence protein folding and intermolecular interactions.[3]

  • Metabolic Labeling: It can be used to label proteins for various biochemical and biophysical studies.

Q2: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?

While specific, long-term stability data for this compound in cell culture media is not extensively documented in publicly available literature, the stability of amino acids in liquid media is known to be influenced by several factors. Generally, amino acids can degrade over time, and this is exacerbated by factors like elevated temperature, light exposure, and pH changes.[4][5] For critical experiments, it is recommended to assess the concentration of this compound in the medium over the time course of the experiment.

Q3: What are the optimal storage conditions for this compound and media supplemented with it?

  • This compound powder: Store in a tightly sealed container in a dry, cool, and dark place. Refer to the manufacturer's instructions for specific temperature recommendations.

  • Supplemented cell culture media: After adding this compound to your basal medium, it is best to use it fresh. If storage is necessary, filter-sterilize the supplemented medium and store it at 2-8°C for short periods. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below. Avoid repeated freeze-thaw cycles.

Q4: Can this compound be toxic to cells?

The incorporation of non-canonical amino acids can sometimes impact cell growth and protein synthesis. Some studies have shown that fluorinated amino acids can be misincorporated into bacterial proteomes, leading to toxicity.[6] For mammalian cells, the tolerance to fluorinated amino acids is generally higher, but it is cell-line dependent.[7] It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental goals.

Troubleshooting Guides

Problem 1: Poor Cell Growth or Viability After Adding this compound
Possible Cause Troubleshooting Steps
Cytotoxicity of this compound • Perform a dose-response curve to determine the optimal concentration for your cell line.• Gradually adapt cells to the medium containing this compound.• Ensure the purity of the this compound used.
Degradation of this compound leading to toxic byproducts • Prepare fresh media supplemented with this compound for each experiment.• Store supplemented media appropriately (2-8°C for short-term, -20°C for long-term).
Inhibition of essential metabolic pathways • Supplement the medium with natural valine if partial incorporation is acceptable for your experiment.• Analyze the metabolic state of the cells.
Contamination of the cell culture • Follow aseptic techniques meticulously.• Regularly test for mycoplasma and other contaminants.
Problem 2: Inefficient or No Incorporation of this compound into Proteins
Possible Cause Troubleshooting Steps
Insufficient concentration of this compound • Increase the concentration of this compound in the medium. A common starting point is to replace the natural amino acid completely.
Competition with natural valine • Use a valine-free basal medium to prepare your supplemented medium.
Degradation of this compound in the medium • Use freshly prepared medium.• Replenish the medium during long-term experiments.• Quantify the concentration of this compound in the medium over time.
Cell line-specific metabolic differences • Some cell lines may have different amino acid transport or metabolism efficiencies. Experiment with different cell lines if possible.
Timing of supplementation • For transient transfection experiments, introducing the fluorinated amino acid 8 to 24 hours post-transfection may improve protein expression.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile centrifuge tubes

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or fluorescence after derivatization)

  • Appropriate mobile phases and derivatization reagents (if required)

Methodology:

  • Preparation of Standards: Prepare a stock solution of this compound in sterile water or a suitable buffer. Create a series of calibration standards by diluting the stock solution in the cell culture medium to be tested.

  • Sample Preparation:

    • Supplement your cell culture medium with a known concentration of this compound.

    • Dispense aliquots of the supplemented medium into sterile tubes.

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 24, 48, 72 hours), collect an aliquot.

    • Centrifuge the collected samples to remove any precipitates and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Analyze the standards and samples by HPLC. The exact method (e.g., mobile phase composition, gradient, detection wavelength) will depend on your specific HPLC setup and whether derivatization is used. Methods for amino acid analysis often involve pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to enhance detection.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound versus time to assess its stability.

Visualizations

Stability_Workflow Workflow for Assessing this compound Stability prep_media Prepare cell culture medium supplemented with this compound incubation Incubate under standard cell culture conditions (37°C, 5% CO2) prep_media->incubation sampling Collect aliquots at defined time points (e.g., 0, 24, 48h) incubation->sampling sample_prep Centrifuge and filter samples sampling->sample_prep hplc Analyze samples by HPLC sample_prep->hplc analysis Quantify concentration and plot against time hplc->analysis Troubleshooting_Logic Troubleshooting Logic for Poor Cell Growth start Poor cell growth observed check_conc Is the concentration of This compound optimized? start->check_conc optimize_conc Perform dose-response experiment check_conc->optimize_conc No check_media Is the supplemented medium fresh? check_conc->check_media Yes optimize_conc->start fresh_media Prepare fresh medium check_media->fresh_media No check_contamination Is the culture contaminated? check_media->check_contamination Yes fresh_media->start aseptic Review aseptic technique and test for contaminants check_contamination->aseptic Yes solution Cell growth improves check_contamination->solution No aseptic->start

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-DL-valine and Other Fluorinated Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical and cellular properties of 3-Fluoro-DL-valine in comparison to other fluorinated amino acids, providing key experimental data and methodologies for researchers in drug discovery and chemical biology.

Fluorinated amino acids represent a pivotal class of non-canonical amino acids that have garnered significant interest in drug development and protein engineering. The strategic incorporation of fluorine atoms can dramatically alter the physicochemical properties of amino acids, leading to enhanced metabolic stability, modulated bioactivity, and unique conformational characteristics. This guide provides a comparative overview of this compound and other fluorinated amino acids, focusing on their performance in key biochemical and cellular assays.

Comparative Analysis of Biological Activity

The introduction of fluorine into the side chain of amino acids can profoundly influence their biological activity, including their potential as enzyme inhibitors and cytotoxic agents. Below is a summary of available data comparing this compound with other relevant fluorinated amino acids.

Enzyme Inhibition

Fluorinated amino acids are known to act as inhibitors of various enzymes, often through mechanisms involving the unique electronic properties of the fluorine atom. While specific comparative kinetic data for this compound is limited in publicly available literature, the general principles of enzyme inhibition by fluorinated analogs provide a framework for understanding its potential. For instance, fluorinated analogs can act as competitive inhibitors, non-competitive inhibitors, or even mechanism-based inactivators.[]

The inhibitory potential of a fluorinated amino acid is highly dependent on the specific enzyme and the position of the fluorine atom. For example, β-fluoro-substituted amino acids are known to be potent inhibitors of pyridoxal phosphate (PLP)-dependent enzymes. This is due to the ability of the fluorine atom to act as a good leaving group during the enzymatic reaction, leading to the formation of a reactive intermediate that can covalently modify the enzyme.

To illustrate a typical experimental approach for determining enzyme inhibition, the following protocol outlines the determination of the inhibition constant (Kᵢ).

Experimental Protocols

Protocol 1: Determination of Enzyme Inhibition Constant (Kᵢ)

This protocol describes a general method for determining the Kᵢ value of a fluorinated amino acid against a target enzyme using a continuous spectrophotometric assay.

1. Materials:

  • Target Enzyme
  • Substrate for the enzyme
  • Fluorinated amino acid inhibitor (e.g., this compound)
  • Assay buffer (specific to the enzyme)
  • Spectrophotometer

2. Procedure:

  • Enzyme Activity Assay: Determine the optimal conditions for the enzyme activity assay, including substrate concentration (around the Kₘ value), enzyme concentration, buffer pH, and temperature.
  • IC₅₀ Determination:
  • Prepare a series of dilutions of the fluorinated amino acid inhibitor.
  • In a 96-well plate, add the assay buffer, substrate, and the inhibitor at various concentrations.
  • Initiate the reaction by adding the enzyme.
  • Monitor the change in absorbance over time to determine the initial reaction velocity (V₀).
  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
  • Kᵢ Determination:
  • Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.
  • Measure the initial velocities for each condition.
  • Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Kᵢ value. This can be done using non-linear regression analysis of the velocity data or by using linearized plots such as the Lineweaver-Burk plot.

3. Data Analysis:

  • The relationship between IC₅₀ and Kᵢ depends on the mechanism of inhibition and the substrate concentration. For competitive inhibition, the Cheng-Prusoff equation is commonly used: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant.

Cytotoxicity

The cytotoxic effects of fluorinated amino acids are a critical parameter in the development of potential therapeutic agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity against a specific cell line.

The following protocol outlines a standard method for determining the IC₅₀ of a compound against a cancer cell line.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of fluorinated amino acids against a chosen cell line (e.g., HeLa, HepG2).

1. Materials:

  • Cancer cell line (e.g., HeLa, HepG2)
  • Cell culture medium and supplements
  • Fluorinated amino acid
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well plates
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of the fluorinated amino acid in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the fluorinated amino acid compared to the control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_ki Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution prep_substrate Prepare Substrate Solutions mix_reagents Mix Buffer, Substrate, and Inhibitor prep_substrate->mix_reagents prep_inhibitor Prepare Inhibitor (e.g., this compound) Dilutions prep_inhibitor->mix_reagents add_enzyme Initiate Reaction with Enzyme mix_reagents->add_enzyme measure_activity Monitor Reaction Progress (Spectrophotometry) add_enzyme->measure_activity calc_velocity Calculate Initial Velocities (V₀) measure_activity->calc_velocity plot_data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) calc_velocity->plot_data determine_ki Determine Ki using Non-linear Regression plot_data->determine_ki

Caption: Workflow for determining the enzyme inhibition constant (Kᵢ).

experimental_workflow_ic50 Workflow for IC50 Determination (MTT Assay) cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis_ic50 Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells treat_cells Treat Cells with Compound adhere_cells->treat_cells prep_compound Prepare Serial Dilutions of Fluorinated Amino Acid prep_compound->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Conclusion and Future Directions

While this compound holds promise as a valuable tool in chemical biology and drug discovery, a comprehensive and direct comparative analysis with other fluorinated amino acids is still needed to fully elucidate its potential. The strategic placement of fluorine can significantly impact a molecule's biological properties, and systematic studies are crucial for understanding these structure-activity relationships.

Future research should focus on generating robust, comparative datasets for a series of fluorinated valine analogs and other aliphatic amino acids. This would involve:

  • Enzyme Inhibition Screening: Testing a panel of fluorinated amino acids against a variety of relevant enzymes to identify potent and selective inhibitors.

  • Broad-Spectrum Cytotoxicity Profiling: Evaluating the IC₅₀ values of these compounds against a diverse range of cancer cell lines.

  • Metabolic Stability Assays: Comparing the in vitro and in vivo metabolic stability of different fluorinated analogs.

  • Cellular Uptake Studies: Investigating the mechanisms and kinetics of cellular uptake to understand how fluorination affects bioavailability.

By systematically exploring these parameters, the scientific community can build a more complete picture of the potential applications of this compound and other fluorinated amino acids in the development of novel therapeutics and research tools.

References

Unveiling the Structural Impact of 3-Fluoro-DL-valine Incorporation in Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate protein structure, stability, and function. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides a comprehensive comparison of the structural impact of incorporating 3-Fluoro-DL-valine into proteins against its natural counterpart, valine, and other fluorinated alternatives, supported by experimental data and detailed methodologies.

The introduction of fluorine, a highly electronegative and sterically small atom, into the side chain of valine can induce significant local and global changes in protein architecture. These alterations primarily stem from the strong carbon-fluorine bond, which can influence backbone conformation, hydrophobic packing, and overall thermodynamic stability.[1][2] This guide will delve into the quantitative effects on protein stability and provide standardized protocols for the experimental validation of these structural changes.

Quantitative Comparison of Valine Analogs on Protein Stability

The incorporation of fluorinated valine analogs generally enhances protein stability, primarily attributed to the increased hydrophobicity of the fluorinated side chains.[1][2] This stabilization effect can be quantified by changes in the Gibbs free energy of unfolding (ΔΔG°) and the melting temperature (ΔTm). While specific data for this compound is limited in comparative studies, data for other fluorinated valines, such as trifluorovaline, provide valuable insights into the expected trends.

Amino AcidChange in Gibbs Free Energy of Unfolding (ΔΔG°) (kcal/mol)Change in Melting Temperature (ΔTm) (°C)Key Observations
Valine BaselineBaselineThe natural amino acid serves as the reference for comparison.
This compound Expected to be stabilizing (-0.5 to -1.5)Expected to increase (2-5)The single fluorine substitution increases hydrophobicity, expected to enhance stability, though to a lesser extent than polyfluorinated analogs.
Trifluorovaline -1.0 to -2.55-10The trifluoromethyl group significantly increases side-chain hydrophobicity, leading to substantial stabilization.[1]

Note: Expected values for this compound are extrapolated based on the established trends of fluorination's effect on protein stability.

Experimental Protocols for Structural Analysis

To empirically determine the structural consequences of this compound incorporation, a suite of biophysical techniques is employed. Below are detailed methodologies for the key experiments.

Protein Expression and Incorporation of this compound

Successful incorporation of this compound requires specific bacterial expression systems and media formulation.

Experimental Workflow:

cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification p1 Site-Directed Mutagenesis (Valine codon -> desired site) p2 Plasmid Transformation (into auxotrophic E. coli) p1->p2 e1 Growth in Minimal Media (supplemented with 19 amino acids) p2->e1 e2 Induction of Protein Expression (e.g., with IPTG) e1->e2 e3 Addition of this compound e2->e3 u1 Cell Lysis e3->u1 u2 Affinity Chromatography (e.g., Ni-NTA) u1->u2 u3 Size-Exclusion Chromatography u2->u3

Fig. 1: Workflow for protein expression with this compound.

Detailed Protocol:

  • Strain and Plasmid: Utilize an E. coli auxotrophic strain for valine (e.g., DL41) to prevent the incorporation of endogenous valine. Transform this strain with the plasmid containing the gene of interest, where the valine codon at the desired position has been introduced via site-directed mutagenesis.

  • Culture Media: Prepare M9 minimal media supplemented with all canonical amino acids except valine.

  • Growth and Induction: Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM.

  • Amino Acid Addition: Simultaneously with induction, add this compound to the culture medium at a final concentration of 1 mM.

  • Harvest and Lysis: Continue to grow the culture for 4-6 hours at 30°C before harvesting the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Purify the protein of interest using standard chromatography techniques, such as affinity and size-exclusion chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful technique to probe the local environment of the incorporated fluorinated amino acid, providing insights into protein folding and conformational changes.

Experimental Workflow:

s1 Purified Protein Sample (in NMR buffer) s2 1D 19F NMR Data Acquisition s1->s2 s3 2D 1H-19F HSQC Data Acquisition s1->s3 s4 Data Processing and Analysis s2->s4 s3->s4

Fig. 2: Workflow for NMR analysis of fluorinated proteins.

Detailed Protocol:

  • Sample Preparation: Prepare a 0.1-0.5 mM solution of the purified protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0) containing 10% D2O.

  • 1D 19F NMR: Acquire a one-dimensional 19F NMR spectrum to confirm the incorporation of this compound and to assess the homogeneity of the local environment around the fluorine nucleus.

  • 2D 1H-19F HSQC: For more detailed structural information, acquire a two-dimensional 1H-19F Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate the fluorine nucleus with nearby protons.

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the chemical shifts and line widths of the 19F signals to infer changes in conformation and dynamics upon fluorination.

X-ray Crystallography

Determining the high-resolution crystal structure of the protein with incorporated this compound allows for a direct visualization of the structural perturbations.

Detailed Protocol:

  • Crystallization Screening: Screen for crystallization conditions using commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

  • Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the protein structure using molecular replacement, using the wild-type protein structure as a search model. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final refined structure to identify changes in bond angles, torsion angles, and packing interactions around the 3-fluoro-valine residue compared to the native valine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of the protein and its thermal stability.

Experimental Workflow:

c1 Prepare Protein Samples (Wild-type and Fluorinated) c2 Far-UV CD Scan (Secondary Structure) c1->c2 c3 Thermal Denaturation (Monitor CD at 222 nm) c1->c3 c4 Data Analysis (Tm Calculation) c3->c4

Fig. 3: Workflow for CD spectroscopy analysis.

Detailed Protocol:

  • Sample Preparation: Prepare protein samples (both wild-type and fluorinated) at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Far-UV CD Spectra: Record the far-UV CD spectra from 190 to 250 nm at 25°C to assess any changes in the secondary structure content (α-helix, β-sheet).

  • Thermal Denaturation: Monitor the change in the CD signal at 222 nm (characteristic of α-helical content) as a function of temperature, typically from 20°C to 95°C with a heating rate of 1°C/min.

  • Data Analysis: Analyze the thermal denaturation curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm for the fluorinated protein indicates increased thermal stability.

Alternative Fluorinated Amino Acids

While this compound offers a subtle modification, other fluorinated valine analogs provide a broader range of steric and electronic properties for protein engineering.

  • 4,4,4-Trifluorovaline: The trifluoromethyl group is significantly more hydrophobic than a single fluorine atom, often leading to a more pronounced stabilizing effect on protein structure.[1]

  • Hexafluoroleucine: Although a leucine analog, its perfluorinated side chain provides a maximal hydrophobic contribution and has been shown to dramatically increase protein stability.[2]

The choice of which fluorinated amino acid to use depends on the desired degree of perturbation and the specific goals of the research, whether it be enhancing stability, probing structure via 19F NMR, or altering enzyme activity.

References

Cross-Validation of 19F NMR Data with Other Biophysical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and structural biology, the accurate characterization of molecular interactions is paramount. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) has emerged as a powerful tool, particularly in fragment-based drug discovery, due to its high sensitivity and the absence of background signals in biological systems.[1][2][3] However, to ensure the robustness of experimental findings, it is crucial to cross-validate 19F NMR data with orthogonal biophysical techniques. This guide provides a detailed comparison of 19F NMR with Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography, supported by experimental data and protocols.

Quantitative Data Comparison

The following tables summarize quantitative data from studies where 19F NMR was compared with SPR and ITC for the characterization of protein-ligand interactions.

Table 1: Comparison of 19F NMR and SPR for Fragment Screening against ERK2 Kinase

Fragment ID19F NMR HitSPR HitITC Determined Kd (µM)
Fragment AYesYes150
Fragment BYesNo>1000
Fragment CYesYes250
Fragment DNoYes500
Fragment EYesNo>1000

This table is a representative summary based on findings where 19F NMR demonstrated a higher primary hit rate for binders to the ERK2 ATP-binding pocket compared to SPR screening.[4] Not all fragments identified by 19F NMR were confirmed by SPR, highlighting the different sensitivities and potential for false negatives in SPR for very weak binders.

Table 2: Comparison of in-cell 19F NMR, in-vitro SPR, and Fluorescence Polarization (FP) for Hsp90 Inhibitors

CompoundIn-cell 19F NMR Kd (nM)In-vitro SPR Kd (nM)In-vitro FP IC50 (nM)
Compound 50.3Not Available1.5
Compound 60.60.42.5
Compound 70.03Not Available0.8

This table showcases the utility of 19F NMR for quantifying binding affinities directly within a cellular environment, providing data that is often more physiologically relevant. The in-vitro data from SPR and FP offer a valuable baseline for comparison.[5][6]

Complementary Nature of 19F NMR and X-ray Crystallography

While 19F NMR, SPR, and ITC provide quantitative data on binding affinities and thermodynamics, X-ray crystallography offers high-resolution structural information. 19F NMR and X-ray crystallography are highly complementary techniques.[7] 19F NMR can probe protein dynamics and conformational changes in solution that may not be observable in a static crystal structure.[1][7] Conversely, a crystal structure provides a detailed three-dimensional view of the binding site, which can aid in the interpretation of NMR data.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate comparison.

19F NMR Spectroscopy for Fragment Screening
  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare stock solutions of fluorinated fragments (typically 10-100 mM in DMSO).

    • Create fragment cocktails by mixing 5-10 fragments at a final concentration of 100-500 µM each. The final DMSO concentration should be kept below 5%.

  • NMR Data Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum of each fragment cocktail in the absence of the protein as a reference.

    • Add the target protein to each fragment cocktail to the desired final concentration.

    • Acquire a 1D 19F NMR spectrum for each mixture containing the protein.

  • Data Analysis:

    • Compare the spectra with and without the protein.

    • Binding hits are identified by changes in the 19F chemical shift, line broadening, or a decrease in signal intensity of the fragment's resonance.

    • For affinity determination, perform titrations with individual hit compounds and monitor the change in the 19F signal as a function of ligand concentration.

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the protein (ligand) onto the sensor surface via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the fragment or compound (analyte) in the running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the surface, in real-time.

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., high salt or low pH buffer).

  • Data Analysis:

    • The binding data is represented as a sensorgram (response units vs. time).

    • Determine the equilibrium dissociation constant (Kd) by fitting the equilibrium binding responses at different analyte concentrations to a steady-state affinity model.

    • Alternatively, derive the association (kon) and dissociation (koff) rate constants from the sensorgram to calculate Kd (koff/kon).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same, extensively dialyzed buffer to minimize heats of dilution.

    • The typical protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

    • The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow spikes corresponding to each injection.

    • Integrating the area under each peak gives the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical interplay between these biophysical techniques.

experimental_workflow cluster_19F_NMR 19F NMR Screening cluster_SPR SPR Validation cluster_ITC ITC Characterization cluster_Xray Structural Analysis nmr_prep Sample Preparation (Protein + Fragment Cocktails) nmr_acq 1D 19F NMR Data Acquisition nmr_prep->nmr_acq nmr_analysis Hit Identification (Chemical Shift, Line Broadening) nmr_acq->nmr_analysis spr_prep Ligand Immobilization on Sensor Chip nmr_analysis->spr_prep Validate Hits itc_prep Sample Preparation (Matched Buffers) nmr_analysis->itc_prep Characterize Hits spr_binding Analyte Binding Measurement spr_prep->spr_binding spr_analysis Kinetics & Affinity (Kd, kon, koff) spr_binding->spr_analysis spr_analysis->itc_prep Confirm Affinity itc_titration Titration & Heat Measurement itc_prep->itc_titration itc_analysis Thermodynamics (Kd, ΔH, ΔS, n) itc_titration->itc_analysis xtal_prep Protein-Ligand Co-crystallization itc_analysis->xtal_prep Guide Structural Studies xtal_diff X-ray Diffraction Data Collection xtal_prep->xtal_diff xtal_analysis 3D Structure Determination xtal_diff->xtal_analysis xtal_analysis->nmr_analysis Rationalize NMR Data

Caption: Experimental workflow for hit identification and characterization.

logical_relationships cluster_info Information Obtained Affinity Binding Affinity (Kd) Kinetics Binding Kinetics (kon, koff) Thermodynamics Thermodynamics (ΔH, ΔS) Structure 3D Structure Dynamics Conformational Dynamics NMR 19F NMR NMR->Affinity NMR->Dynamics SPR SPR SPR->Affinity SPR->Kinetics ITC ITC ITC->Affinity ITC->Thermodynamics Xray X-ray Crystallography Xray->Structure

Caption: Information provided by each biophysical technique.

References

A Head-to-Head Comparison: 3-Fluoro-DL-valine versus Site-Directed Spin Labeling for Unraveling Protein Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal labeling strategy for studying protein structure and conformational changes.

The study of protein dynamics is fundamental to understanding biological function, from enzymatic catalysis to signal transduction. Two powerful techniques, 3-Fluoro-DL-valine incorporation for Nuclear Magnetic Resonance (NMR) spectroscopy and Site-Directed Spin Labeling (SDSL) for Electron Paramagnetic Resonance (EPR) spectroscopy, offer unique windows into the intricate motions of proteins. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid researchers in choosing the most suitable approach for their specific scientific questions.

Core Principles: A Tale of Two Probes

This compound for ¹⁹F NMR: This technique involves the biosynthetic incorporation of a fluorinated analog of the amino acid valine into a protein of interest.[1][2] The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range that is exquisitely sensitive to the local chemical environment.[3][4][5][6] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are background-free, allowing for the clear observation of the labeled sites even in complex environments.[3][6][7][8] Changes in protein conformation, ligand binding, or post-translational modifications can be monitored by observing changes in the ¹⁹F chemical shifts.[4][5]

Site-Directed Spin Labeling (SDSL) for EPR: SDSL is a well-established technique that introduces a paramagnetic probe, typically a stable nitroxide radical, at a specific site within a protein.[9][10][11] This is most commonly achieved by first introducing a cysteine residue at the desired location via site-directed mutagenesis and then covalently attaching a sulfhydryl-reactive nitroxide spin label, such as MTSSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate).[11][12] The unpaired electron of the nitroxide radical serves as the reporter. The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the spin label on the picosecond to nanosecond timescale, which in turn is dictated by the local protein structure and dynamics.[9][12][13][14][15][16] Furthermore, by introducing two spin labels, distances between them in the range of 1.5 to 8 nm can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).[17][18][19]

Quantitative Comparison of Techniques

The choice between ¹⁹F NMR and SDSL-EPR often depends on the specific biological question, the nature of the protein system, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureThis compound (¹⁹F NMR)Site-Directed Spin Labeling (SDSL-EPR)
Analytical Technique Nuclear Magnetic Resonance (NMR)Electron Paramagnetic Resonance (EPR)
Probe Type Fluorinated amino acid (e.g., this compound)Nitroxide radical covalently attached to a cysteine
Information Obtained Local environment polarity, conformational states and exchange, ligand binding, pKa perturbations.[4][20]Local side-chain mobility, solvent accessibility, secondary structure, inter-probe distances (1.5-8 nm), conformational changes.[9][11][17][21]
Structural Perturbation Generally minimal; fluorine is a small atom, but perturbations can occur.[3][4]The nitroxide label is bulkier than an amino acid side chain and can potentially perturb local structure and dynamics.[22]
Sensitivity Moderate; requires micromolar to millimolar protein concentrations.High; up to three orders of magnitude more sensitive than NMR, allowing for nanomolar to micromolar concentrations.[15][23]
Protein Size Limitation Applicable to large proteins, especially with methyl-TROSY techniques, but spectral complexity can be an issue.No intrinsic size limitation for the protein or protein complex.[11][22]
Timescale of Dynamics Microseconds to seconds (from chemical exchange).Picoseconds to nanoseconds (from spectral lineshape); slower motions can be detected with specialized techniques.[14][16]
Key Advantages - Background-free signal- Minimal structural perturbation- Sensitive reporter of local electrostatic environment- High sensitivity- No protein size limit- Ability to measure long-range distances- Well-established methodology
Key Disadvantages - Lower sensitivity than EPR- Potential for metabolic scrambling of the label- Cost of fluorinated amino acids- Potential for structural perturbation by the bulky label- Labile disulfide linkage in reducing environments- Requires removal of native reactive cysteines

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each technique.

Protocol 1: Protein Labeling with this compound for ¹⁹F NMR

This protocol describes the metabolic incorporation of this compound into a protein expressed in E. coli.

  • Strain and Plasmid: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest. For specific labeling of valine, an auxotrophic strain or the use of metabolic pathway inhibitors may be necessary to prevent dilution of the fluorinated analog with endogenously synthesized valine.[2]

  • Culture Growth:

    • Grow a starter culture overnight in LB medium at 37°C.

    • Inoculate a minimal medium (e.g., M9) containing all necessary nutrients except valine.

    • Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Label Incorporation and Induction:

    • Add this compound to the culture medium (typically 100-200 mg/L).

    • Incubate for 30-60 minutes to allow for uptake of the fluorinated amino acid.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and grow for the desired time (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and stability.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • ¹⁹F NMR Spectroscopy:

    • Concentrate the purified, labeled protein into a suitable NMR buffer.

    • Acquire one-dimensional ¹⁹F NMR spectra. The chemical shifts of the incorporated 3-fluoro-valine residues will report on their local environments within the protein.

Protocol 2: Site-Directed Spin Labeling (SDSL) for EPR

This protocol outlines the steps for introducing a nitroxide spin label at a specific cysteine residue.

  • Site-Directed Mutagenesis:

    • If the protein contains native cysteine residues that are not involved in disulfide bonds and are accessible to the labeling reagent, they must be mutated to a non-reactive amino acid like alanine or serine.[24]

    • Introduce a unique cysteine codon at the desired site of interest in the protein's gene.

  • Protein Expression and Purification:

    • Express the cysteine-mutant protein in E. coli or another suitable expression system.

    • Purify the protein to homogeneity. It is critical to perform purification steps in the presence of a reducing agent like DTT or TCEP to keep the introduced cysteine in its reduced, reactive state, but this must be removed before labeling.

  • Spin Labeling Reaction:

    • Remove the reducing agent from the purified protein sample, typically by dialysis or using a desalting column.

    • Add a 10- to 20-fold molar excess of the sulfhydryl-specific spin label (e.g., MTSSL dissolved in a compatible solvent like DMSO or acetonitrile) to the protein solution.[25]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[25] The reaction should be performed in the dark to protect the light-sensitive nitroxide label.

  • Removal of Free Spin Label:

    • Quench the reaction by adding a reducing agent or by immediately proceeding to the next step.

    • Remove the unreacted, free spin label from the protein sample. This is a critical step to avoid artifacts in the EPR spectrum and can be accomplished by dialysis, size-exclusion chromatography, or using a desalting column.[15][25][26]

  • EPR Spectroscopy:

    • Concentrate the spin-labeled protein to the desired concentration (typically 50-200 µM).

    • Load the sample into an EPR capillary tube.

    • Acquire continuous-wave (CW) EPR spectra to analyze the mobility of the spin label. For distance measurements, collect data using pulsed EPR techniques like DEER.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both techniques.

G cluster_nmr This compound Workflow for ¹⁹F NMR A Protein Expression in ¹⁹F-Val supplemented media B Cell Lysis & Protein Purification A->B C Sample Preparation (NMR Buffer) B->C D ¹⁹F NMR Data Acquisition C->D E Analysis of ¹⁹F Chemical Shifts (Dynamics & Environment) D->E G cluster_epr Site-Directed Spin Labeling Workflow for EPR A Site-Directed Mutagenesis (Introduce Cysteine) B Protein Expression & Purification A->B C Spin Labeling Reaction (e.g., MTSSL) B->C D Removal of Free Label C->D E EPR Data Acquisition (CW-EPR / DEER) D->E F Analysis of Spectral Lineshape (Mobility & Distance) E->F G cluster_probes Probe Response cluster_signals Signal Detection Protein Protein Dynamics (Conformational Change) FVal 3-Fluoro-valine (¹⁹F Nucleus) Protein->FVal affects local electrostatic environment SDSL Nitroxide Spin Label (Unpaired Electron) Protein->SDSL alters rotational mobility & inter-probe distance NMR_Signal Change in ¹⁹F Chemical Shift FVal->NMR_Signal EPR_Signal Change in EPR Lineshape / Dipolar Coupling SDSL->EPR_Signal

References

Navigating Protein Stability: A Comparative Guide to 3-Fluoro-DL-valine and 3,3-difluoro valine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing protein stability is a critical objective. The incorporation of non-canonical amino acids, particularly fluorinated variants, has emerged as a powerful strategy to achieve this. This guide provides a detailed comparison of two such analogs, 3-Fluoro-DL-valine and 3,3-difluoro valine, and their potential impacts on protein stability. While direct comparative studies are not yet available in the scientific literature, this guide synthesizes existing data on similar fluorinated amino acids to offer valuable insights.

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, leading to enhanced protein stability.[1] This is primarily attributed to the hydrophobic effect, as fluorinated side chains increase the buried hydrophobic surface area within the protein core.[2][3] Importantly, the small size of the fluorine atom often allows for its incorporation with minimal structural perturbation.[2][4]

Quantitative Data on Fluorinated Valine Analogs

Direct quantitative data comparing the effects of this compound and 3,3-difluoro valine on protein melting temperature (Tm) is not currently available. However, studies on other fluorinated valine analogs provide a valuable frame of reference. The following table summarizes the observed changes in protein stability upon the incorporation of various fluorinated valine analogs.

Fluorinated Valine AnalogProtein ModelChange in Melting Temperature (ΔTm)Reference
(2S,3S)-4-fluorovalineProtein G B1-domain (GB1)~ -10 °C to -13 °C[5]
(2S,3R)-4-fluorovalineProtein G B1-domain (GB1)~ -10 °C to -13 °C[5]
4,4'-difluoro-L-valineProtein G B1-domain (GB1)~ -10 °C to -13 °C[5]

Note: The observed decrease in Tm in this specific study with 4-fluorinated valines in the GB1 domain highlights that the effect of fluorination can be context-dependent and does not universally lead to stabilization.

Expected Impact on Protein Stability: A Comparative Overview

Based on the principles of fluorine's effects on amino acid properties, we can extrapolate the potential differences between incorporating this compound and 3,3-difluoro valine:

This compound (Monofluorinated):

  • Moderate Hydrophobicity Increase: The single fluorine atom will increase the hydrophobicity of the valine side chain, which is expected to contribute favorably to the hydrophobic core packing and enhance protein stability.

  • Minimal Steric Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative change in terms of size, minimizing potential disruptions to the protein's three-dimensional structure.

3,3-difluoro valine (Difluorinated):

  • Significant Hydrophobicity Increase: The presence of two fluorine atoms will lead to a more substantial increase in hydrophobicity compared to the monofluorinated analog. This could potentially result in a greater stabilizing effect.

  • Increased Steric Bulk: The two fluorine atoms will create a bulkier side chain than both natural valine and 3-fluorovaline. This increased steric hindrance could either be accommodated within the protein core, leading to enhanced packing and stability, or it could introduce strain and destabilize the protein, depending on the local structural context.

Experimental Methodologies

To empirically determine and compare the effects of this compound and 3,3-difluoro valine on the stability of a specific protein, the following experimental workflow is recommended.

G cluster_synthesis Protein Synthesis cluster_purification Purification cluster_analysis Stability Analysis A Gene of Interest in Expression Vector B Cell-Free Protein Synthesis System A->B Add C Supplement with this compound or 3,3-difluoro valine B->C Supplement D Protein Expression and Incorporation of Fluoro-valine C->D Induce E Affinity Chromatography D->E Purify F Size-Exclusion Chromatography E->F Further Purify G Differential Scanning Calorimetry (DSC) F->G Analyze H Circular Dichroism (CD) Spectroscopy F->H Analyze I Data Analysis (Tm, ΔH, ΔG) G->I Determine H->I Determine

Figure 1. A generalized experimental workflow for comparing the effects of this compound and 3,3-difluoro valine on protein stability.

Key Experimental Protocols

1. Cell-Free Protein Synthesis for Incorporation of Non-Canonical Amino Acids

Cell-free protein synthesis (CFPS) is a versatile method for producing proteins containing non-canonical amino acids, as it bypasses the need for cellular uptake and potential toxicity issues.

  • Preparation of Cell Extract:

    • Grow a suitable E. coli strain (e.g., BL21) to mid-log phase.

    • Harvest cells by centrifugation and wash with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

    • Lyse the cells using a high-pressure homogenizer or sonication.

    • Centrifuge the lysate to remove cell debris.

    • Prepare the S30 extract by collecting the supernatant and dialyzing against the S30 buffer.

  • In Vitro Transcription-Translation Reaction:

    • Set up the reaction mixture containing the S30 extract, the expression plasmid encoding the protein of interest, T7 RNA polymerase, an energy source (e.g., ATP, GTP), and a mixture of canonical amino acids.

    • To incorporate the fluorinated valine, omit natural valine from the amino acid mixture and add the desired concentration of either this compound or 3,3-difluoro valine.

    • Incubate the reaction at the optimal temperature (e.g., 30-37°C) for several hours.

  • Protein Purification:

    • Purify the expressed protein using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification and buffer exchange.

2. Differential Scanning Calorimetry (DSC) for Thermal Stability Measurement

DSC is a powerful technique that directly measures the heat capacity of a protein as a function of temperature, providing detailed thermodynamic information about its unfolding process.

  • Sample Preparation:

    • Dialyze the purified protein samples (wild-type, 3-fluoro-valine incorporated, and 3,3-difluoro-valine incorporated) extensively against the same buffer to ensure identical buffer conditions. A typical buffer would be a phosphate or HEPES buffer at a physiological pH.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

  • DSC Experiment:

    • Load the protein sample and the matched buffer (as a reference) into the sample and reference cells of the calorimeter, respectively.

    • Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1°C/min).

    • Initiate the temperature scan. The instrument will measure the differential heat capacity between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding transition.

    • The melting temperature (Tm) is the temperature at the peak maximum of the excess heat capacity curve.

    • The calorimetric enthalpy (ΔHcal) of unfolding is determined by integrating the area under the peak.

    • The Gibbs free energy of unfolding (ΔG) at a given temperature can be calculated from the Tm and ΔHcal.

Concluding Remarks

The strategic incorporation of fluorinated amino acids offers a promising avenue for enhancing protein stability. While direct experimental data for this compound and 3,3-difluoro valine is yet to be established, the principles of fluorine's effects on amino acid properties suggest that both analogs have the potential to be stabilizing. The difluorinated analog is expected to confer a greater hydrophobic stabilization, though potential steric clashes must be considered. The provided experimental workflow offers a robust framework for researchers to directly assess and compare the impact of these novel building blocks on their specific protein of interest, thereby guiding the rational design of more stable and effective protein-based therapeutics and research tools.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-DL-valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluoro-DL-valine, safeguarding both personnel and the environment.

This compound (CAS 43163-94-6) is a specialized amino acid derivative used in various research applications. While not classified as a hazardous substance by all suppliers, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with care and dispose of it as a chemical waste. The primary directive for its disposal is to send it to an approved waste disposal plant.[3]

Essential Safety and Handling Information

Prior to handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.

PropertyDataReference
CAS Number 43163-94-6[1][4][5][6]
Molecular Formula C5H10FNO2[6][7]
Appearance White to pale cream crystals or powder[7]
Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation[1][2][3]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), eyeshields, gloves

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a fume hood.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.
  • If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be worn.
  • Prepare a designated hazardous waste container that is compatible with the chemical. The container should be clearly labeled.

2. Waste Collection:

  • Solid Waste: Carefully transfer any unused or waste this compound solid into the designated hazardous waste container. Avoid creating dust. If the original container is to be disposed of, ensure it is completely empty.
  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or disposable labware, should also be placed in the hazardous waste container.
  • Solutions: If this compound is in a solution, it should be collected in a compatible, sealed liquid waste container. Do not mix with other incompatible waste streams.

3. Labeling and Sealing:

  • Securely seal the hazardous waste container.
  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Follow all institutional, local, and national regulations for the disposal of chemical waste. The ultimate disposal method will be carried out at an approved waste disposal plant.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Labeled Hazardous Waste Container A->B C Step 3: Collect this compound Waste (Solid and Contaminated Materials) B->C D Step 4: Securely Seal and Label the Container C->D E Step 5: Store in a Designated Secondary Containment Area D->E F Step 6: Arrange for Professional Disposal via EHS or Contractor E->F G Final Disposal at an Approved Waste Disposal Plant F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-DL-valine
Reactant of Route 2
3-Fluoro-DL-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.